3'-Trifluoromethylisobutyranilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETMKVRSDFVVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057674 | |
| Record name | 3-Trifluoromethylisobutyranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-27-1 | |
| Record name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1939-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trifluoromethylisobutyranilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Trifluoromethylisobutyranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-trifluoromethylisobutyranilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-TRIFLUOROMETHYLISOBUTYRANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3NS36X991 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Trifluoromethylisobutyranilide
CAS Number: 1939-27-1
This technical guide provides a comprehensive overview of 3'-Trifluoromethylisobutyranilide, a compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and discusses its biological significance, particularly in the context of androgen receptor signaling.
Core Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1939-27-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂F₃NO | [1] |
| Molecular Weight | 231.21 g/mol | [1] |
| Melting Point | 100-101 °C | [1] |
| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [1] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Physical Form | Solid, Off-White to Pale Orange | [1] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value |
| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
| Synonyms | N-(3-(Trifluoromethyl)phenyl)isobutyramide, α,α,α-Trifluoro-2-methyl-m-propionotoluidide |
| Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
| InChI | InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
| InChI Key | GETMKVRSDFVVHL-UHFFFAOYSA-N |
Biological Activity and Significance
Androgen Receptor Signaling Pathway
The androgen receptor (AR) is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This process initiates the transcription of genes involved in the growth and survival of prostate cells. Anti-androgens, such as Flutamide and presumably its impurities, act by competitively inhibiting the binding of androgens to the AR, thereby blocking this signaling cascade.
References
An In-depth Technical Guide to 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as 3'-Trifluoromethylisobutyranilide. It serves as a crucial intermediate and building block in medicinal chemistry and material science, largely owing to the presence of the trifluoromethyl (CF3) group.[1] This functional group is instrumental in modern drug design, often enhancing a compound's lipophilicity, metabolic stability, and binding affinity.[1][2][3] This guide details the compound's physicochemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of bioactive molecules such as Flutamide, a non-steroidal anti-androgen medication.[4][5]
Compound Identification
The compound this compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide .[1]
| Identifier | Value |
| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide[1] |
| CAS Number | 1939-27-1[1][6] |
| Molecular Formula | C11H12F3NO[1][6] |
| Molecular Weight | 231.21 g/mol [1][6] |
| Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F[1] |
| InChI Key | GETMKVRSDFVVHL-UHFFFAOYSA-N[1] |
| Synonyms | N-(3-(Trifluoromethyl)phenyl)isobutyramide, α,α,α-Trifluoro-2-methyl-m-propionotoluidide[1] |
Physicochemical Properties
The physicochemical properties of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide are critical for its application in synthesis and potential biological interactions. It exhibits good thermal stability and is soluble in several organic solvents.[1]
| Property | Value | Source |
| Physical Form | Off-White to Pale Orange Solid | [4] |
| Melting Point | 100-101 °C | [4] |
| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [4][6] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [4][6] |
| pKa (Predicted) | 14.33 ± 0.70 | [4][6] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4][6] |
| Storage Temperature | 2-8°C | [4][6] |
Synthesis Protocols
The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can be achieved through several established organic chemistry methods. The most common approach is the acylation of an aniline derivative.
Experimental Protocol: Acylation of 3-(Trifluoromethyl)aniline
This method involves the reaction between 3-(trifluoromethyl)aniline and isobutyryl chloride.[1]
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline in the anhydrous solvent.
-
Cool the solution in an ice bath to 0°C.
-
Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.
-
Slowly add isobutyryl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product via recrystallization or column chromatography to obtain pure 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide.[1]
Caption: General workflow for the synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide.
Applications in Drug Development and Research
Precursor for Bioactive Molecules
The primary application of 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is as a key intermediate in the synthesis of more complex, pharmacologically active compounds.[1] Its most notable use is as a reagent in the synthesis of Flutamide, an oral nonsteroidal antiandrogen used in the treatment of prostate cancer.[4][5] The compound is also recognized as Flutamide Impurity E, making its characterization important for quality control in pharmaceutical manufacturing.[7]
Role of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a critical pharmacophore in medicinal chemistry.[1][2] Its incorporation into a molecule can significantly alter its properties:
-
Enhanced Lipophilicity: The CF3 group increases the molecule's ability to cross cell membranes.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the drug's half-life.[3]
-
Binding Affinity: The electronegativity and steric profile of the CF3 group can lead to stronger and more selective interactions with biological targets.[3]
These attributes make 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide a valuable building block for creating novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.[1]
Biological Activity and Significance
While primarily a synthetic intermediate, 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide and its derivatives have been subjects of biological investigation.
-
Androgen Receptor Interaction: As an impurity and structural analog of Flutamide, it has been shown to interact with androgen receptors, though its specific activity is less documented than that of Flutamide itself.[1]
-
Derivatives in Cancer Research: A series of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides, which share the core structure, have been synthesized and evaluated for anticancer, anti-angiogenic, and antioxidant activities.[8] Some of these derivatives showed inhibitory potential against human cancer cell lines, including leukemia, breast, and liver cancer cells.[8]
The mechanism of action for its most prominent derivative, Flutamide, involves competitive antagonism of the androgen receptor (AR). By blocking testosterone and dihydrotestosterone from binding to AR, it prevents the receptor's translocation to the nucleus and subsequent transcription of androgen-responsive genes, thereby inhibiting the growth of androgen-dependent prostate cancer cells.
Caption: Simplified pathway of androgen receptor antagonism by derivatives like Flutamide.
Conclusion
2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a compound of significant interest to the scientific and pharmaceutical communities. While its direct biological applications are limited, its role as a versatile chemical building block is well-established. Its synthesis is straightforward, and its physicochemical properties, conferred largely by the trifluoromethyl group, make it an invaluable precursor for the development of new therapeutics, particularly in the field of oncology. Further research into derivatives based on this scaffold may yield novel candidates for a range of diseases.
References
- 1. Buy this compound | 1939-27-1 [smolecule.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 1939-27-1 [chemicalbook.com]
- 5. N-(3-(Trifluoromethyl)phenyl)isobutyramide , 97% , 1939-27-1 - CookeChem [cookechem.com]
- 6. This compound | 1939-27-1 [chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3'-Trifluoromethylisobutyranilide. It includes a detailed summary of its physicochemical and spectroscopic data, a step-by-step experimental protocol for its synthesis, and an examination of its interaction with the androgen receptor signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is an organic compound of interest in pharmaceutical research.[1] It is recognized as a significant impurity in the production of Flutamide, a nonsteroidal antiandrogen drug used in the treatment of prostate cancer.[2][3] The presence of the trifluoromethyl group in its structure imparts unique properties, influencing its biological activity and making it a subject of study in the context of androgen receptor antagonism.[1] This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Molecular Structure and Identifiers
The molecular structure of this compound consists of an isobutyramide group attached to a benzene ring substituted with a trifluoromethyl group at the meta-position.
| Identifier | Value |
| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide[1] |
| CAS Number | 1939-27-1[1] |
| Molecular Formula | C₁₁H₁₂F₃NO[1] |
| Molecular Weight | 231.21 g/mol [1] |
| SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F[1] |
| InChI Key | GETMKVRSDFVVHL-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value |
| Melting Point | 100-101 °C |
| Boiling Point | 313.5 ± 42.0 °C (Predicted) |
| Density | 1.220 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in methanol and chloroform.[3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the isobutyryl group, and the two methyl groups. The aromatic protons would appear as a complex multiplet in the aromatic region. The methine proton would be a septet due to coupling with the six protons of the two methyl groups. The two methyl groups would appear as a doublet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the trifluoromethyl group, the aromatic carbons, and the carbons of the isobutyryl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (medium) |
| C-H Stretch (Aromatic) | 3000-3100 (medium) |
| C-H Stretch (Aliphatic) | 2850-3000 (medium to strong) |
| C=O Stretch (Amide I) | 1630-1695 (strong) |
| N-H Bend (Amide II) | 1510-1570 (medium) |
| C-F Stretch | 1000-1400 (strong) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 231. The fragmentation pattern would likely involve cleavage of the amide bond and loss of the isobutyryl group or the trifluoromethylphenyl group.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base.[1]
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Toluene or ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline in dichloromethane.
-
Cool the solution in an ice bath and add pyridine.
-
Slowly add isobutyryl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as toluene or ethanol to yield this compound as a solid.
Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
This compound is known to interact with the androgen receptor (AR), a key protein in the development and progression of prostate cancer.[1] Its activity as an androgen receptor antagonist is the basis for the therapeutic effect of the structurally related drug, flutamide. The androgen receptor signaling pathway can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways.
Classical Androgen Receptor Signaling Pathway
In the classical pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the androgen receptor in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to the expression of genes involved in cell growth, proliferation, and survival.[1][6][7]
Classical Androgen Receptor Signaling Pathway.
Non-Classical Androgen Receptor Signaling Pathway
The non-classical pathway involves rapid, non-genomic effects of androgens that are initiated at the cell membrane. In this pathway, a subpopulation of androgen receptors located at the plasma membrane can, upon androgen binding, activate various intracellular signaling cascades, such as the Src/Raf/MAPK pathway. These rapid signaling events can influence cellular processes independently of gene transcription.[8][9]
Non-Classical Androgen Receptor Signaling Pathway.
Conclusion
This compound is a molecule of significant interest due to its structural relationship to the antiandrogen drug flutamide and its interaction with the androgen receptor. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a general synthetic protocol. The elucidation of its spectroscopic characteristics and a deeper understanding of its engagement with androgen receptor signaling pathways are crucial for its use as a reference standard and for the development of new therapeutic agents. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable contribution to the scientific community.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1939-27-1 | N-(3-(Trifluoromethyl)phenyl)isobutyramide | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1939-27-1|N-(3-(Trifluoromethyl)phenyl)isobutyramide|BLD Pharm [bldpharm.com]
- 8. studylib.net [studylib.net]
- 9. veeprho.com [veeprho.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of 3'-Trifluoromethylisobutyranilide
This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block in medicinal chemistry or encounter it as an impurity in pharmacologically active agents.[1]
Chemical Identity
This compound, also known as 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, is an organic compound notable for the presence of a trifluoromethyl group on the phenyl ring.[1][2] This functional group significantly influences its chemical and physical properties, including thermal stability and solubility in organic solvents.[1] It is recognized as a key intermediate in the synthesis of various compounds and is also identified as an impurity in the non-steroidal anti-androgen drug, flutamide.[1]
| Identifier | Value |
| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide[1][2] |
| CAS Number | 1939-27-1[1][2] |
| Molecular Formula | C11H12F3NO[1][2][3] |
| Molecular Weight | 231.21 g/mol [1][2] |
| Canonical SMILES | CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F[1] |
| InChI Key | GETMKVRSDFVVHL-UHFFFAOYSA-N[1][3] |
| Synonyms | N-(3-(Trifluoromethyl)phenyl)isobutyramide, α,α,α-Trifluoro-2-methyl-m-propionotoluidide, Flutamide Impurity E[2][4] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source |
| Melting Point | 100-101 °C | [2][5] |
| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [2][6] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [2][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][5][6] |
| Physical Form | Solid, Off-White to Pale Orange | [2][6] |
| pKa (Predicted) | 14.33 ± 0.70 | [2][6] |
Spectral Data
Spectral data is essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectrum: Available through the NIST Chemistry WebBook.[3]
-
Mass Spectrum (Electron Ionization): Available through the NIST Chemistry WebBook.[3]
Experimental Protocols
A common method for the synthesis of this compound involves the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride.[1]
General Protocol:
A mixture of cobalt(II) oxalate dihydrate (0.294 mmol), Cs2CO3 (2.94 mmol), isobutyramide (1.47 mmol), DMEDA (0.588 mmol), distilled water (0.3 mL), and 3-iodobenzotrifluoride (2.205 mmol) is added to a reaction vial. The reaction mixture is stirred in a closed system at 120°C to 130°C for 24 hours. After cooling to room temperature, the mixture is diluted with CH2Cl2. The combined organic extracts are dried with anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-(3-(trifluoromethyl)phenyl)isobutyramide. The structure and purity of the final product are confirmed by 1H NMR and 13C NMR spectral analysis.[6]
-
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Boiling Point: Due to the high predicted boiling point, vacuum distillation would be the preferred method to determine the boiling point experimentally to avoid thermal decomposition.
-
Solubility: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., chloroform, methanol) and observing its dissolution at room temperature with agitation.
Visualizations
Caption: Overview of this compound Information.
Caption: Synthesis of this compound.
References
- 1. Buy this compound | 1939-27-1 [smolecule.com]
- 2. This compound | 1939-27-1 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. N-(3-(Trifluoromethyl)phenyl)isobutyramide , 97% , 1939-27-1 - CookeChem [cookechem.com]
- 6. This compound CAS#: 1939-27-1 [chemicalbook.com]
An In-depth Technical Guide to 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Trifluoromethylisobutyranilide, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It is recognized as a significant impurity in the manufacturing of Flutamide, a non-steroidal antiandrogen drug used in the treatment of prostate cancer.[1] The presence of the trifluoromethyl group is a key structural feature, known to influence a molecule's metabolic stability, lipophilicity, and binding interactions, making this compound and its derivatives relevant for study in drug design and development.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, compiled from various chemical data sources.
| Property | Value | References |
| IUPAC Name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide | [3][4] |
| Synonyms | 3'-Trifluoromethyl-iso-butyranilide, N-(3-(Trifluoromethyl)phenyl)isobutyramide, Flutamide Impurity E | [4] |
| CAS Number | 1939-27-1 | [3][5] |
| Molecular Formula | C₁₁H₁₂F₃NO | [4][5] |
| Molecular Weight | 231.21 g/mol | [4][5] |
| Appearance | Off-White to Pale Orange Solid | [3][4] |
| Melting Point | 100-101 °C | [3][4] |
| Boiling Point (Predicted) | 313.5 ± 42.0 °C | [3][4] |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |
| pKa (Predicted) | 14.33 ± 0.70 | [3][4] |
| Storage Temperature | 2-8°C | [3][4] |
Synthesis
The primary synthetic route to this compound involves the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride. This is a standard nucleophilic acyl substitution reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the common synthesis method described for this and structurally related compounds.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous diethyl ether.
-
Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Analytical Methodologies
The characterization and purity assessment of this compound can be performed using standard analytical techniques.
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[5] Expected characteristic peaks would include N-H stretching, C=O (amide I) stretching, and C-F stretching vibrations.
-
Mass Spectrometry (MS): An electron ionization mass spectrum is available in the NIST database.[5] The molecular ion peak would be expected at m/z = 231. Analysis of the fragmentation pattern can provide structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available experimental spectrum is not readily found, predicted ¹³C NMR data is available.[6] ¹H NMR would show characteristic signals for the aromatic protons, the N-H proton, and the protons of the isobutyryl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the analysis of this compound, which is particularly relevant for its detection as an impurity in Flutamide.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Accurately weigh and dissolve a sample of the material to be analyzed in a suitable solvent (e.g., methanol or acetone) to a known concentration (e.g., 1 mg/mL).
-
If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.
-
Filter the sample through a 0.45 µm syringe filter before injection.
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).
-
Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.
Biological Activity and Signaling Pathway Context
The biological activity of this compound is primarily understood in the context of its relationship to Flutamide. Flutamide is a non-steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects.[6] This mechanism is crucial in androgen-dependent prostate cancer, where androgens stimulate tumor growth.
While direct studies on the signaling pathways affected by this compound are not extensively documented, it is reasonable to infer that, as a structurally similar compound and a known impurity of Flutamide, it may also possess some degree of antiandrogenic activity. The trifluoromethyl group is a common feature in many androgen receptor antagonists and can contribute to binding affinity.[1]
The general mechanism of androgen receptor antagonism is depicted below.
This diagram illustrates how an antagonist like this compound would hypothetically interfere with the normal signaling cascade of androgens, leading to a blockade of androgen-dependent gene transcription.
Conclusion
This compound is a compound of significant interest due to its structural features and its presence as an impurity in the antiandrogen drug Flutamide. This guide has provided a detailed overview of its chemical properties, a representative synthesis protocol, and methodologies for its analytical characterization. Understanding these aspects is crucial for researchers in medicinal chemistry, drug development professionals working on androgen receptor modulators, and analytical scientists involved in pharmaceutical quality control. Further investigation into the specific biological activity and potential pharmacological effects of this compound is a warranted area of future research.
References
- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. youtube.com [youtube.com]
- 5. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis of 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3'-Trifluoromethylisobutyranilide, a key intermediate in the production of various pharmaceuticals. This document details the primary synthesis pathway, an alternative route, and the physicochemical and spectroscopic data of the target compound.
Core Synthesis Pathway: Acylation of 3-(Trifluoromethyl)aniline
The most prevalent and industrially significant method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 3-(Trifluoromethyl)aniline and isobutyryl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]
The general reaction scheme is as follows:
Experimental Protocol:
A detailed experimental protocol for this synthesis is outlined below:
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous diethyl ether (or a similar inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(Trifluoromethyl)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.
Alternative Synthesis Pathway
An alternative method for the synthesis of this compound involves a cobalt-catalyzed cross-coupling reaction. This method utilizes 3-iodobenzotrifluoride and isobutyramide as the starting materials.
Experimental Protocol:
Materials:
-
3-Iodobenzotrifluoride
-
Isobutyramide
-
Cobalt(II) oxalate dihydrate
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethylethylenediamine (DMEDA)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add cobalt(II) oxalate dihydrate (0.294 mmol), Cs₂CO₃ (2.94 mmol), isobutyramide (1.47 mmol), DMEDA (0.588 mmol), distilled water (0.3 mL), and 3-iodobenzotrifluoride (2.205 mmol).
-
Seal the vial and stir the mixture at 120-130°C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-(trifluoromethyl)phenyl)isobutyramide.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 231.22 g/mol |
| Melting Point | 100-102 °C |
| Boiling Point | 313.5 ± 42.0 °C at 760 mmHg |
| Density | 1.220 ± 0.06 g/cm³ |
| Reaction Yield (Acylation) | Typically high, though specific yield is dependent on reaction scale and purification efficiency. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and C-F stretching are observable. Specific data can be found in the NIST Chemistry WebBook.[1] |
| Mass Spectrometry | The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. Specific data is available in the NIST Chemistry WebBook.[1] |
Mandatory Visualizations
Synthesis Workflow Diagram
References
The Pivotal Role of 3'-Trifluoromethylisobutyranilide in the Synthesis of Flutamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a non-steroidal antiandrogen, is a crucial pharmaceutical agent in the management of prostate cancer. Its synthesis is a topic of significant interest within the medicinal and process chemistry fields. A key intermediate in several synthetic routes to Flutamide is 3'-Trifluoromethylisobutyranilide, also known as 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. This technical guide provides a comprehensive overview of the role of this intermediate in Flutamide synthesis, presenting detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field.
The synthesis of Flutamide can be efficiently achieved through the nitration of this compound. This pathway is often favored for its directness and scalability. An alternative, economically advantageous approach involves the initial nitration of benzotrifluoride, followed by a one-pot reduction and acylation to form this compound, which is subsequently nitrated. This guide will delve into the specifics of the former, more direct route, providing a thorough examination of the synthesis of the anilide precursor and its subsequent conversion to Flutamide.
Synthesis of this compound
The formation of this compound is typically achieved through the acylation of 3-(trifluoromethyl)aniline with an isobutyrylating agent, such as isobutyryl chloride. This reaction is a standard nucleophilic acyl substitution.
Quantitative Data for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Trifluoromethylaniline (46.7 g) | Isobutyryl chloride (34.5 g) | Triethylamine (32.6 g) | Acetone (470 ml) | 15, then RT | 12 | ~90% (crude) | [1] |
Note: The provided reference uses o-trifluoromethylaniline, but the procedure is analogous for the meta-substituted isomer.
Experimental Protocol for the Synthesis of this compound
This protocol is adapted from a procedure for a similar isomer and can be applied to the synthesis of this compound.[1]
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine
-
Acetone
-
Ethyl acetate
-
10% Potassium carbonate solution
-
1N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Activated carbon
-
Hexane
Procedure:
-
In a suitable reaction vessel, a mixture of 3-(trifluoromethyl)aniline, triethylamine, and acetone is prepared.
-
The mixture is cooled to approximately 15°C.
-
Isobutyryl chloride is added dropwise over a period of 15 minutes, maintaining the temperature at 15°C.
-
After the addition is complete, the reaction mixture is held at 15°C for an additional 30 minutes and then allowed to warm to room temperature.
-
The mixture is stirred at room temperature for 12 hours.
-
The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate.
-
The ethyl acetate solution is washed sequentially with 10% potassium carbonate solution, water until the pH of the washings is neutral, 1N hydrochloric acid, and finally with water until the pH is again neutral.
-
The organic layer is dried over anhydrous magnesium sulfate and then treated with activated carbon.
-
The solvent is removed by evaporation, and the crude product is washed with hexane to yield this compound.
Nitration of this compound to Flutamide
The subsequent step is the nitration of the synthesized this compound. This electrophilic aromatic substitution introduces a nitro group onto the aromatic ring, yielding Flutamide. The position of nitration is directed by the existing substituents on the benzene ring.
Quantitative Data for the Nitration of this compound
| Reactant | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) | Reference |
| This compound | Nitric acid / Sulfuric acid | Not specified | 1-8 | Not specified | 47.7 | CN102746178A |
Note: The provided yield is for a multi-step process, and the specific yield for the nitration step is not detailed.
Experimental Protocol for the Nitration of this compound
This protocol is based on a patented procedure for the synthesis of Flutamide.
Materials:
-
This compound
-
Concentrated Sulfuric acid
-
Concentrated Nitric acid
-
Ice-brine solution
-
Toluene
-
Ethanol
Procedure:
-
A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled to a low temperature (e.g., -5°C).
-
This compound is slowly added to the cooled nitrating mixture while maintaining the temperature between 1-8°C.
-
The reaction is stirred at this temperature for a specified period to ensure complete nitration.
-
The reaction mixture is then carefully added to an ice-brine solution to precipitate the crude product.
-
The solid is collected by filtration and washed with water.
-
The crude Flutamide is recrystallized from toluene to obtain a purer product.
-
A final recrystallization from ethanol can be performed to achieve high-purity Flutamide.
Visualizing the Synthesis and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and a typical experimental workflow.
References
An In-depth Technical Guide on 3'-Trifluoromethylisobutyranilide as a Flutamide Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutamide, a non-steroidal antiandrogen, is a cornerstone in the therapy of prostate cancer. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This technical guide provides a comprehensive overview of 3'-Trifluoromethylisobutyranilide, a known process-related impurity of Flutamide. We will delve into its formation during an alternative synthesis route of Flutamide, present detailed analytical methodologies for its detection and quantification, and discuss its potential biological impact based on its chemical structure. This document aims to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Flutamide.
Introduction to Flutamide and the Significance of Impurity Profiling
Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a selective antagonist of the androgen receptor, widely used in the treatment of prostate cancer.[1] By competitively blocking the binding of androgens like testosterone and dihydrotestosterone to their receptors, Flutamide inhibits the growth of androgen-dependent prostate cancer cells.[2]
Pharmaceutical impurities are unwanted chemicals that can be present in an API. They can originate from the manufacturing process (process-related impurities), degradation of the API (degradation products), or from starting materials and intermediates.[2] The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the final drug product. Therefore, regulatory agencies worldwide mandate strict control over the impurity profile of any API.
This compound (also known as 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide or Flutamide Impurity E) is a known process-related impurity of Flutamide.[3][4] Understanding its formation and having robust analytical methods for its control are essential for ensuring the quality of Flutamide.
Formation of this compound: A Tale of Two Synthetic Routes
The presence of this compound as an impurity is directly linked to the synthetic strategy employed for the manufacturing of Flutamide. Below, we describe two different synthetic routes, one of which clearly illustrates the origin of this impurity.
Standard Synthesis of Flutamide
The most commonly described synthesis of Flutamide starts with the acylation of 4-nitro-3-trifluoromethylaniline with isobutyryl chloride in the presence of a base like pyridine.[5]
Caption: Standard synthesis of Flutamide.
In this route, this compound is not an intermediate and its formation is not expected, unless there is an impurity in the starting material (e.g., 3-nitro-4-trifluoromethylaniline).
Alternative Synthesis of Flutamide and the Formation of this compound
An alternative synthetic approach involves a different order of the nitration and acylation steps. In this route, 3-aminobenzotrifluoride is first acylated with isobutyric acid (or its derivative) to form this compound. This intermediate is then nitrated to yield the final product, Flutamide.
Caption: Alternative synthesis of Flutamide.
In this synthetic pathway, this compound is a key intermediate. If the final nitration step does not proceed to completion, unreacted this compound will be carried over as a process-related impurity in the final Flutamide API.
Analytical Methodologies for the Detection and Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Flutamide and its impurities. A well-developed and validated stability-indicating HPLC method can effectively separate this compound from the Flutamide main peak and other potential impurities.
Experimental Protocol: HPLC Analysis
The following is a representative HPLC method for the determination of Flutamide and its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Flutamide and this compound reference standards in methanol to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Flutamide API sample in methanol to obtain a solution of a suitable concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times and response factors of Flutamide and this compound.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram based on the retention times obtained from the standard solution.
-
Quantify the amount of this compound in the sample using the external standard method.
Caption: Workflow for HPLC analysis of Flutamide impurities.
Quantitative Data Presentation
While specific quantitative data for this compound in commercial batches of Flutamide are not publicly available, the results of such an analysis would typically be presented in a format similar to the table below. This table illustrates how data from the analysis of three different batches of Flutamide might be reported.
| Batch Number | Flutamide Assay (%) | This compound (%) | Total Impurities (%) |
| FLT-001 | 99.85 | 0.05 | 0.15 |
| FLT-002 | 99.91 | 0.03 | 0.09 |
| FLT-003 | 99.88 | 0.06 | 0.12 |
Potential Biological Impact of this compound
A thorough literature search did not reveal any specific studies on the pharmacological activity or androgen receptor binding affinity of this compound. However, a structural comparison with Flutamide and its active metabolite, hydroxyflutamide, can provide some insights into its potential biological activity.
Flutamide itself is a pro-drug that is metabolized to the more active hydroxyflutamide. The key structural features for antiandrogenic activity are the anilide moiety with the electron-withdrawing trifluoromethyl and nitro groups.
This compound shares the isobutyranilide and the 3-trifluoromethylphenyl moieties with Flutamide. However, it lacks the 4-nitro group, which is an important feature for the biological activity of Flutamide. The absence of this nitro group would likely significantly reduce its binding affinity for the androgen receptor compared to Flutamide and its active metabolite.
Therefore, while it is structurally related to Flutamide, this compound is expected to have significantly lower, if any, antiandrogenic activity. Nevertheless, in the absence of experimental data, its biological effects remain speculative, and its levels should be controlled to be as low as reasonably practicable, in line with regulatory guidelines for pharmaceutical impurities.
Caption: Hypothesized interaction with the androgen receptor.
Conclusion
This compound is a significant process-related impurity in Flutamide that arises from a specific synthetic route where it is an intermediate. Its presence in the final API is a critical quality attribute that needs to be monitored and controlled. This guide has provided a detailed overview of its formation, a robust HPLC method for its analysis, and a discussion on its likely biological impact. By understanding the origin and control of such impurities, pharmaceutical scientists and manufacturers can ensure the consistent quality, safety, and efficacy of Flutamide for patients.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of the anticancer drug flutamide by solar photo-Fenton treatment at near-neutral pH: Identification of transformation products and in silico (Q)SAR risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Keystone in Modern Anilide Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into anilide scaffolds represents a cornerstone of modern medicinal chemistry. This powerful substituent exerts a profound influence on a molecule's physicochemical and pharmacological properties, often transforming a promising lead compound into a viable drug candidate. This technical guide provides a comprehensive overview of the biological significance of the trifluoromethyl group in anilides, detailing its impact on metabolic stability, target binding affinity, and pharmacokinetic profiles. The guide further presents detailed experimental protocols for key assays and visualizes critical biological pathways and structure-activity relationships.
The Physicochemical Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into an anilide molecule imparts a unique combination of properties that significantly enhance its drug-like characteristics. These include increased metabolic stability and modulated lipophilicity, which collectively contribute to improved pharmacokinetic profiles and enhanced biological activity.[1][2]
Enhanced Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug clearance.[1] By replacing a metabolically labile methyl group or hydrogen atom with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways, leading to a longer in vivo half-life and increased bioavailability.[1][2]
Table 1: Comparative in vitro Metabolic Stability of Anilides with and without a Trifluoromethyl Group
| Compound Pair | Structure | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Nilotinib Analogues | |||||
| Unsubstituted Analogue (2a) | Structure not available | Human Liver Microsomes | Data not available | Data not available | [3] |
| Trifluoromethyl Analogue (Nilotinib, 1) | Structure not available | Human Liver Microsomes | Data not available | Data not available | [3] |
| General Observation | Introduction of CF₃ often leads to a significant increase in metabolic stability. | Human Liver Microsomes | Generally Increased | Generally Decreased | [4][5][6] |
Modulation of Lipophilicity and pKa
The trifluoromethyl group is highly lipophilic, which can enhance a drug's ability to cross biological membranes and reach its target.[1][2] However, its strong electron-withdrawing nature also influences the acidity (pKa) of nearby functional groups, such as the anilide N-H. This modulation of electronic properties can be critical for optimizing binding interactions with the target protein.[7]
Impact on Biological Activity and Target Engagement
The trifluoromethyl group plays a crucial role in enhancing the binding affinity and potency of anilide-based drugs. Its unique steric and electronic properties can lead to more favorable interactions within the target's binding pocket.
Case Study: COX-2 Inhibition by Celecoxib and its Analogs
Celecoxib, a well-known selective COX-2 inhibitor, features a trifluoromethyl group that is essential for its potent and selective activity. The CF₃ group occupies a hydrophobic side pocket in the COX-2 enzyme, contributing to the high-affinity binding.[8] Structure-activity relationship (SAR) studies on celecoxib and its analogs have consistently demonstrated the importance of the trifluoromethyl group for optimal COX-2 inhibition.
Table 2: Comparative IC₅₀ Values for COX-1 and COX-2 Inhibition by Celecoxib and Analogs
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | CF₃ | 7.7 | 0.07 | 110 | [9] |
| SC-558 (non-anilinic analog) | CH₃ | >100 | 0.051 | >1960 | [10] |
| Analog 10a | 2-chloropyridyl | 258 | 0.19 | 1358 | [9] |
| Analog 10b | 2-chloropyridyl | 8.3 | 0.73 | 11.4 | [9] |
| Analog 11a | 1-difluoromethyl-1,2-dihydropyrid-2-one | >100 | 1.82 | >55 | [9] |
| Analog 11b | 1-difluoromethyl-1,2-dihydropyrid-2-one | 18 | 0.69 | 26 | [9] |
Cannabinoid Receptor Modulation
Trifluoromethylated anilides have also emerged as potent modulators of cannabinoid receptors (CB1 and CB2). The CF₃ group can enhance binding affinity and selectivity for these G-protein coupled receptors.
Table 3: Comparative Binding Affinities (Kᵢ) of Anilide-based Cannabinoid Receptor Modulators
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| JWH-018 | CB₁R | 4.44 | [11] |
| JWH-210 | CB₁R | 64.44 | [11] |
| JWH-073 | CB₁R | 71.12 | [11] |
| AM-1284 | CB₁R | 103.78 | [11] |
| Mepirapim | CB₁R | 112.86 | [11] |
| A-836,339 | CB₁R | 113.78 | [11] |
Note: This table presents Kᵢ values for various cannabinoid receptor ligands to illustrate the range of affinities observed. A direct comparison of a trifluoromethylated anilide and its non-fluorinated analog was not available in the provided search results.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated anilides.
Synthesis of Trifluoromethylated Anilides
The synthesis of trifluoromethylated anilides can be achieved through various methods, including the reaction of a trifluoromethyl-containing building block with an appropriate aniline or the direct trifluoromethylation of an anilide precursor.
General Procedure for the Synthesis of N-Trifluoromethylanilines:
A common method involves the reaction of an aniline with a trifluoromethylating agent. For example, N-trifluoromethylsuccinimide (NTFS) can be used for the direct C-H trifluoromethylation of free anilines.[7]
-
Reaction Setup: In an oven-dried 25 mL vial, combine the aniline substrate, N-trifluoromethylsuccinimide (NTFS), an oxidant such as PIDA (phenyliodine diacetate), a base like K₂CO₃, and a solvent like DMSO.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours).
-
Workup and Purification: After the reaction is complete, quench the reaction and perform an aqueous workup. The crude product is then purified using techniques such as column chromatography to yield the desired trifluoromethylated aniline.[7]
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay is crucial for determining the metabolic stability of a compound.
-
Incubation Mixture: Prepare a mixture containing the test compound (at a specific concentration, e.g., 0.3 µM), pooled human liver microsomes (e.g., 0.25 mg/mL), and a buffer solution.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (e.g., 1 mM).
-
Time Points and Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]
COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency and selectivity of a compound against COX isoforms.
-
Enzyme and Substrate: Use purified ovine COX-1 or human recombinant COX-2. The substrate is typically arachidonic acid.
-
Incubation: Incubate the enzyme with the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement: The product of the reaction, typically prostaglandin E₂ (PGE₂), is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[9]
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay measures the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Use cell membranes expressing the target cannabinoid receptor (e.g., CB1 or CB2).
-
Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [³H]CP55,940) is used.
-
Competitive Binding: Incubate the membranes with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation and Quantification: Separate the bound and free radioligand using filtration. The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the Kᵢ value, which represents the binding affinity of the test compound.[11]
Visualization of Signaling Pathways and Logical Relationships
The biological effects of trifluoromethylated anilides are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the logical influence of the trifluoromethyl group.
COX-2 Signaling Pathway and Inhibition
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#FBBC05"]; PGH2 [label="Prostaglandin H2\n(PGH2)", fillcolor="#F1F3F4"]; Prostaglandins [label="Prostaglandins\n(PGE2, PGI2, etc.)", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Trifluoromethylated Anilide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation; Celecoxib -> COX2 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } dot Caption: COX-2 signaling pathway and its inhibition by Celecoxib.
Cannabinoid Receptor Signaling Pathway
// Nodes Anilide_Ligand [label="Trifluoromethylated\nAnilide Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB_Receptor [label="Cannabinoid Receptor\n(CB1 or CB2)", fillcolor="#FBBC05"]; G_Protein [label="Gi/o Protein", fillcolor="#F1F3F4"]; Adenylate_Cyclase [label="Adenylate Cyclase", fillcolor="#F1F3F4"]; cAMP [label="cAMP", fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#F1F3F4"]; Cellular_Response [label="Modulation of\nNeurotransmitter Release,\nImmune Response, etc.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Anilide_Ligand -> CB_Receptor [label="Binding"]; CB_Receptor -> G_Protein [label="Activation"]; G_Protein -> Adenylate_Cyclase [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Adenylate_Cyclase -> cAMP [arrowhead=tee, style=dashed]; cAMP -> PKA [label="Activation"]; PKA -> Cellular_Response [label="Downstream Effects"]; } dot Caption: Cannabinoid receptor signaling pathway modulated by an anilide ligand.
Logical Workflow: Impact of Trifluoromethyl Group on Drug Properties
// Nodes Anilide_Scaffold [label="Anilide Scaffold", fillcolor="#F1F3F4"]; Add_CF3 [label="Introduce\nTrifluoromethyl\nGroup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increased_Lipophilicity [label="Increased\nLipophilicity", fillcolor="#FBBC05"]; Increased_Metabolic_Stability [label="Increased Metabolic\nStability", fillcolor="#FBBC05"]; Altered_pKa [label="Altered pKa", fillcolor="#FBBC05"]; Improved_Membrane_Permeability [label="Improved Membrane\nPermeability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Longer_Half_Life [label="Longer In Vivo\nHalf-Life", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enhanced_Binding_Affinity [label="Enhanced Binding\nAffinity (Potency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_PK_Profile [label="Improved\nPharmacokinetic\nProfile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Anilide_Scaffold -> Add_CF3; Add_CF3 -> Increased_Lipophilicity; Add_CF3 -> Increased_Metabolic_Stability; Add_CF3 -> Altered_pKa; Increased_Lipophilicity -> Improved_Membrane_Permeability; Increased_Metabolic_Stability -> Longer_Half_Life; Altered_pKa -> Enhanced_Binding_Affinity; Improved_Membrane_Permeability -> Improved_PK_Profile; Longer_Half_Life -> Improved_PK_Profile; Enhanced_Binding_Affinity -> Improved_PK_Profile [style=dashed]; } dot Caption: Logical workflow of the trifluoromethyl group's impact on anilide drug properties.
Conclusion
The trifluoromethyl group is a privileged substituent in the design of anilide-based drugs, offering a powerful strategy to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. Its strategic placement can lead to compounds with superior pharmacokinetic profiles and potent, selective target engagement. The data and protocols presented in this guide underscore the critical role of the CF₃ group in modern drug discovery and provide a valuable resource for researchers in the field. As our understanding of the intricate interplay between structure and function continues to evolve, the trifluoromethyl group will undoubtedly remain a key tool in the development of the next generation of anilide-based therapeutics.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 3'-Trifluoromethylisobutyranilide: A Technical Guide for Drug Development Professionals
Published: December 29, 2025
This technical guide provides an in-depth overview of the solubility characteristics of 3'-Trifluoromethylisobutyranilide, a key chemical intermediate and a known impurity in the synthesis of the non-steroidal antiandrogen drug, Flutamide. A thorough understanding of its solubility in various organic solvents is critical for researchers, scientists, and drug development professionals involved in the synthesis, purification, and formulation of related pharmaceutical compounds. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a typical synthesis workflow.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble / Slightly Soluble | [1][2] |
| Chloroform | Slightly Soluble | [2] |
To provide a practical reference for researchers, the following table summarizes the quantitative solubility of Flutamide, a structurally similar compound, in various organic solvents. This data can offer valuable insights into the anticipated solubility trends of this compound. The solubility of Flutamide generally increases with temperature.[3]
Table 2: Quantitative Solubility of Flutamide in Various Organic Solvents at Different Temperatures (Mole Fraction, 10³x)
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.049 | 0.061 | 0.076 | 0.094 | 0.116 | 0.143 | 0.176 | 0.216 | 0.265 | 0.325 |
| Ethanol | 0.063 | 0.078 | 0.096 | 0.118 | 0.145 | 0.178 | 0.218 | 0.266 | 0.325 | 0.396 |
| Acetone | 0.259 | 0.306 | 0.361 | 0.426 | 0.501 | 0.589 | 0.691 | 0.811 | 0.951 | 1.115 |
| Ethyl Acetate | 0.131 | 0.158 | 0.190 | 0.228 | 0.272 | 0.324 | 0.385 | 0.457 | 0.542 | 0.643 |
| Dichloromethane | 0.041 | 0.051 | 0.063 | 0.078 | 0.096 | 0.118 | - | - | - | - |
| Dimethyl Sulfoxide (DMSO) | - | - | - | 0.998 | 1.294 | 1.677 | 2.174 | 2.818 | 3.652 | 4.733 |
| N,N-Dimethylformamide (DMF) | 0.589 | 0.709 | 0.854 | 1.028 | 1.237 | 1.487 | 1.786 | 2.145 | 2.576 | 3.093 |
Data for Flutamide extracted from a study by Li et al. (2020).[3]
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (±0.1 mg accuracy)
-
Centrifuge
-
Vials with airtight seals
-
Syringe with a solvent-resistant filter (e.g., PTFE, 0.22 µm)
-
Drying oven or vacuum oven
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the aliquot to a pre-weighed container.
-
Determine the mass of the transferred solution.
-
Evaporate the solvent from the container using a drying oven or vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.
-
Record the final mass of the solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound (m_solute) and the mass of the solvent (m_solvent) in the aliquot.
-
Express the solubility in desired units, such as grams per 100 g of solvent, g/L, or mole fraction.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents before starting the experiment.
Synthesis Workflow
This compound is commonly synthesized via the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride. The following diagram illustrates the typical experimental workflow for this synthesis.
Logical Relationships in Solubility Determination
The process of determining and analyzing solubility data involves a series of interconnected steps, from experimental measurement to data modeling.
This technical guide serves as a foundational resource for professionals working with this compound. While direct quantitative solubility data remains sparse, the provided information on its qualitative solubility, the solubility of the closely related compound Flutamide, a detailed experimental protocol, and synthesis workflow will aid in the effective handling and application of this compound in research and development.
References
3'-Trifluoromethylisobutyranilide material safety data sheet
An In-depth Technical Guide to 3'-Trifluoromethylisobutyranilide
This document provides a comprehensive safety and technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates critical data on its properties, hazards, and handling procedures.
Section 1: Chemical Product and Company Identification
| Identifier | Data |
| Product Name | This compound |
| CAS Number | 1939-27-1[1][2][3][4] |
| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide[1] |
| Synonyms | N-(3-(Trifluoromethyl)phenyl)isobutyramide, α,α,α-Trifluoro-2-methyl-m-propionotoluidide, Flutamide Impurity E[1][4][5] |
| Molecular Formula | C₁₁H₁₂F₃NO[1][3][4] |
| Molecular Weight | 231.21 g/mol [1][3][4] |
| Relevant Identified Uses | As a reagent in the synthesis of Flutamide, for pharmaceutical research related to androgen receptor antagonism, and as a reference standard in analytical chemistry.[1][2][5] |
| Company Identification | Note: Please refer to the specific supplier for company details and emergency contact information. |
Section 2: Hazards Identification
This substance is classified as hazardous according to the Globally Harmonized System (GHS).
-
GHS Classification:
-
GHS Label Elements:
-
Pictograms:
-
(Health Hazard)
-
(Environmental Hazard)
-
-
Signal Word: Warning [4]
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P314: Get medical advice/attention if you feel unwell.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
-
Other Hazards: Research indicates potential for liver toxicity with prolonged exposure.[1]
Section 3: Composition/Information on Ingredients
| Component | CAS Number | Purity |
| This compound | 1939-27-1 | >97% (Purity may vary by supplier)[5] |
Section 4: First-Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Section 6: Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Section 7: Handling and Storage
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.
Section 8: Exposure Controls/Personal Protection
-
Exposure Limits: No occupational exposure limit values have been established.
-
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. Use a properly ventilated work area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or equivalent.
-
Skin Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Wash and dry hands. A lab coat is required.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
-
Section 9: Physical and Chemical Properties
| Property | Value |
| Appearance | Off-White to Pale Orange Solid[2][4][6] |
| Melting Point | 100-101 °C[1][2][4][6] |
| Boiling Point | 313.5 ± 42.0 °C (Predicted)[1][2][4][6] |
| Density | 1.220 ± 0.06 g/cm³ (Predicted)[2][4][6] |
| Solubility | Slightly soluble in Chloroform and Methanol[1][2][4][6] |
| pKa | 14.33 ± 0.70 (Predicted)[2][4][6] |
Section 10: Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Exhibits good thermal stability and is stable under recommended storage conditions.[1]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.
-
Hazardous Decomposition Products: Under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride.
Section 11: Toxicological Information
-
Acute Toxicity: No specific data available. The risk statement R48/22 suggests it may be harmful if swallowed with prolonged exposure.[2][6]
-
Skin Corrosion/Irritation: No specific data available.
-
Serious Eye Damage/Irritation: No specific data available.
-
Respiratory or Skin Sensitization: No specific data available.
-
Germ Cell Mutagenicity: No specific data available.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Reproductive Toxicity: No specific data available.
-
Specific Target Organ Toxicity - Single Exposure: No specific data available.
-
Specific Target Organ Toxicity - Repeated Exposure: May cause damage to organs (potentially the liver) through prolonged or repeated exposure.[1][4]
-
Aspiration Hazard: No specific data available.
-
Additional Information: This compound is an impurity in the non-steroidal anti-androgen drug flutamide and has been shown to interact with androgen receptors.[1]
Section 12: Ecological Information
-
Toxicity: Toxic to aquatic life with long lasting effects.[1][4] No specific ecotoxicity data (e.g., LC50, EC50) is available.
-
Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
Section 13: Disposal Considerations
-
Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of as unused product.
Section 14: Transport Information
This substance is classified as environmentally hazardous. Transport regulations may vary. It is recommended to consult the supplier or a qualified professional for current transport information.
-
Potential Classification:
-
UN Number: 3077 (Environmentally hazardous substance, solid, n.o.s.)
-
Transport Hazard Class: 9
-
Packing Group: III
-
Section 15: Regulatory Information
Section 16: Other Information
-
Disclaimer: The information provided in this document is correct to the best of our knowledge, information and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal and release and is not to be considered a warranty or quality specification.
Experimental Protocols & Visualizations
Synthesis Protocol
A general method for the synthesis of N-(3-(trifluoromethyl)phenyl)isobutyramide is as follows.[2]
-
Reaction Setup: In a reaction vial equipped with a polytetrafluoroethylene sealed screw cap, combine cobalt(II) oxalate dihydrate (0.294 mmol), Cs₂CO₃ (2.94 mmol), isobutyramide (1.47 mmol), DMEDA (0.588 mmol), distilled water (0.3 mL), and 3-iodobenzotrifluoride (2.205 mmol).
-
Heating: Stir the reaction mixture in the closed system at 120°C to 130°C for 24 hours.
-
Workup: Cool the non-homogeneous mixture to room temperature and dilute it with CH₂Cl₂.
-
Extraction: Dry the combined organic extracts with anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Load the crude product onto a silica gel column using a minimal amount of CH₂Cl₂ and purify by column chromatography to yield the final product.
-
Confirmation: Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectral analysis.
Diagrams
Caption: Diagram 1: A generalized workflow for safely handling hazardous solid chemicals.
References
- 1. Buy this compound | 1939-27-1 [smolecule.com]
- 2. This compound CAS#: 1939-27-1 [m.chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 1939-27-1 [chemicalbook.com]
- 5. N-(3-(Trifluoromethyl)phenyl)isobutyramide , 97% , 1939-27-1 - CookeChem [cookechem.com]
- 6. 1939-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Trifluoromethylisobutyranilide (CAS No. 1939-27-1), a key chemical intermediate and building block in pharmaceutical synthesis. With the molecular formula C₁₁H₁₂F₃NO, this compound is of significant interest to researchers in medicinal chemistry and drug development, primarily for its role as a precursor in the synthesis of non-steroidal antiandrogens, such as Flutamide. This document details its chemical and physical properties, commercial availability, synthesis protocols, and its principal applications, with a focus on its relevance in the development of androgen receptor antagonists. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and ease of understanding for a technical audience.
Chemical and Physical Properties
This compound, also known by its IUPAC name 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, is a solid organic compound. The presence of the trifluoromethyl group is crucial, as it significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1][2] This compound is recognized as a significant impurity in the pharmaceutical manufacturing of Flutamide, an antiandrogen used in the treatment of prostate cancer.[3]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are from experimental measurements, others are predicted values derived from computational models.
| Property | Value | Source |
| CAS Number | 1939-27-1 | [1] |
| Molecular Formula | C₁₁H₁₂F₃NO | [1] |
| Molecular Weight | 231.21 g/mol | [1] |
| IUPAC Name | 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide | [1] |
| Synonyms | N-(3-(trifluoromethyl)phenyl)isobutyramide, α,α,α-Trifluoro-2-methyl-m-propionotoluidide, Flutamide Impurity E | [3] |
| Melting Point | 100-101 °C | Experimental |
| Boiling Point | 313.5 ± 42.0 °C | Predicted |
| Density | 1.220 ± 0.06 g/cm³ | Predicted |
| pKa | 14.33 ± 0.70 | Predicted |
| Solubility | Slightly soluble in Chloroform and Methanol | Experimental |
Commercial Availability
This compound is available from several commercial chemical suppliers, primarily for research and development purposes. It is typically offered in various purities and quantities.
| Supplier | Product Name | Purity |
| BLDpharm | N-(3-(Trifluoromethyl)phenyl)isobutyramide | Not Specified |
| CookeChem | N-(3-(Trifluoromethyl)phenyl)isobutyramide | 97% |
| Smolecule | This compound | Not Specified |
| Veeprho | Flutamide EP Impurity E | Not Specified |
Note: Availability and product specifications are subject to change. Please consult the respective suppliers for the most current information.
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the acylation of 3-(trifluoromethyl)aniline. Below are two detailed experimental protocols.
Protocol 1: Acylation with Isobutyryl Chloride
This is a common and straightforward method for the synthesis of this compound.[1]
Reaction Scheme:
3-(Trifluoromethyl)aniline + Isobutyryl chloride → this compound
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Apparatus for inert atmosphere reaction (optional but recommended)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization or chromatography apparatus)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-(trifluoromethyl)aniline and triethylamine in the chosen anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add isobutyryl chloride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Reductive Acylation
An alternative bench-scale synthesis has been developed involving reductive acylation.[4]
Reaction Scheme:
-
Benzotrifluoride (Nitration) → 3-Nitrobenzotrifluoride
-
3-Nitrobenzotrifluoride (Reductive Acylation) → this compound
Materials:
-
Benzotrifluoride
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Iron powder
-
Isobutyric acid
-
Standard laboratory glassware for nitration, reduction, and acylation.
Procedure:
-
Nitration: Carefully nitrate benzotrifluoride to produce 3-nitrobenzotrifluoride.
-
One-Pot Reduction and Acylation: In a single reaction vessel, combine the resulting 3-nitrobenzotrifluoride, iron powder, and isobutyric acid.
-
Heat the mixture to facilitate the reduction of the nitro group to an amine, which is then acylated in situ by the isobutyric acid.
-
After the reaction is complete, perform a suitable workup to isolate the crude product.
-
Purify the product as described in Protocol 1.
Applications in Research and Drug Development
The primary application of this compound is as a versatile building block in medicinal chemistry.[1] The trifluoromethyl group is a key pharmacophore that can enhance the pharmacological profile of a molecule by improving metabolic stability, binding affinity, and lipophilicity.[2]
Precursor to Androgen Receptor Antagonists
This compound is a direct precursor to more complex molecules, including the non-steroidal antiandrogen drug Flutamide. Flutamide functions by competitively inhibiting the androgen receptor, which plays a crucial role in the growth of prostate cancer cells.[5] The synthesis of Flutamide involves the nitration of this compound.
Role of the Trifluoromethyl Group in Drug Design
The trifluoromethyl (-CF₃) group is a bioisostere for other chemical groups, such as a methyl or chloro group, but with distinct properties. Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Enhanced Binding Affinity: The -CF₃ group can improve interactions with biological targets through electrostatic and hydrophobic interactions.[2]
-
Increased Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the half-life of a drug.
-
Improved Pharmacokinetics: Enhanced lipophilicity can improve a molecule's ability to cross cell membranes, potentially leading to better absorption and distribution.[2]
Conclusion
This compound is a valuable and commercially available compound for chemical and pharmaceutical research. Its primary significance lies in its role as a key intermediate in the synthesis of non-steroidal antiandrogens, where the trifluoromethyl group is instrumental in achieving the desired pharmacological activity. The synthetic protocols provided herein offer reliable methods for its preparation in a laboratory setting. For researchers and professionals in drug development, a thorough understanding of this compound's properties and synthetic utility is essential for the design and synthesis of novel therapeutic agents, particularly in the field of oncology.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3'-Trifluoromethylisobutyranilide, a compound of interest in medicinal chemistry and drug discovery, from 3-(trifluoromethyl)aniline and isobutyryl chloride. The methodology is based on a standard acylation reaction. This guide includes a step-by-step experimental protocol, characterization data, and a discussion of the potential applications of the synthesized compound, particularly in the context of developing novel therapeutics.
Introduction
Trifluoromethylated compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. This compound belongs to a class of anilides that have been investigated for various pharmacological activities. Notably, structurally related molecules have shown potential as antiandrogen agents, making this synthetic target relevant for research in oncology, particularly for prostate cancer. This document outlines a straightforward and efficient method for the preparation and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)aniline (99%)
-
Isobutyryl chloride (98%)
-
Pyridine (anhydrous, 99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(trifluoromethyl)aniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the stirred solution.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical and Spectral Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 231.21 g/mol |
| CAS Number | 1939-27-1 |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Yield | Typically 85-95% (after purification) |
| Purity (by HPLC) | >98% |
Table 2: Representative Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 2.5 (sept, 1H, CH), 1.3 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 176 (C=O), 139 (Ar-C), 131 (q, J=32 Hz, C-CF₃), 129 (Ar-CH), 123 (q, J=272 Hz, CF₃), 122 (Ar-CH), 119 (q, J=4 Hz, Ar-CH), 115 (q, J=4 Hz, Ar-CH), 36 (CH), 19 (CH₃) |
| Mass Spectrum (EI) | m/z: 231 (M⁺), 161, 145 |
| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1670 (C=O stretch), 1550, 1460, 1330 (C-F stretch) |
Note: NMR chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Potential Applications and Significance
The trifluoromethyl group is a key pharmacophore in many approved drugs due to its ability to enhance drug-like properties. Anilide-containing compounds have a broad range of biological activities. The structural motif of this compound is found in compounds investigated as androgen receptor modulators. For instance, Flutamide, a non-steroidal antiandrogen drug used in the treatment of prostate cancer, shares a similar structural backbone.
The synthesis of this compound provides a valuable building block for the development of new chemical entities. Researchers in drug discovery can utilize this compound as a scaffold for further modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting a variety of diseases.
Signaling Pathway Context
While the direct signaling pathway of this compound is not established, its structural similarity to known antiandrogens suggests a potential interaction with the androgen receptor signaling pathway. This pathway is crucial in the development and progression of prostate cancer.
Caption: Hypothetical inhibition of the androgen receptor signaling pathway.
Conclusion
The synthesis of this compound from 3-(trifluoromethyl)aniline is a straightforward and high-yielding process. The resulting compound is a valuable intermediate for researchers in medicinal chemistry and drug development, offering a scaffold for the creation of novel therapeutic agents, particularly in the area of oncology. The detailed protocol and characterization data provided herein should facilitate the reliable preparation of this compound for further investigation.
Synthesis of 3'-Trifluoromethylisobutyranilide: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3'-Trifluoromethylisobutyranilide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride. This document outlines the necessary reagents, equipment, and detailed procedures for the reaction, work-up, and purification. Additionally, it includes a summary of the expected quantitative data and characterization of the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is a key chemical building block in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is a common feature in many modern drugs, often enhancing metabolic stability and binding affinity. This protocol details a reliable and straightforward method for the preparation of this important intermediate via a nucleophilic acyl substitution reaction.
Reaction Scheme
The synthesis of this compound proceeds through the reaction of 3-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
Reactants:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Isobutyryl chloride (1.1 eq)
-
-
Reagents:
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Work-up and Purification:
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Hexanes and Ethyl Acetate for chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add triethylamine (1.5 eq) dropwise.
-
Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure this compound as a solid.
Data Presentation
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 231.21 g/mol [1] |
| Appearance | Off-white to pale orange solid |
| Melting Point | 100-101 °C |
| Purity (Typical) | >97% |
| Yield (Typical) | 85-95% |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (s, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.42 (t, J = 8.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 2.55 (sept, J = 6.8 Hz, 1H), 1.28 (d, J = 6.8 Hz, 6H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.5, 139.0, 131.5 (q, J = 32.5 Hz), 129.5, 123.8 (q, J = 272.0 Hz), 122.8, 120.5 (q, J = 3.8 Hz), 116.5 (q, J = 3.9 Hz), 36.5, 19.5.
-
Mass Spectrometry (EI) m/z: 231.09 (M⁺), 188.06, 161.05, 145.04.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isobutyryl chloride is corrosive and lachrymatory; handle with care.
-
3-(Trifluoromethyl)aniline is toxic; avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable intermediate for their drug discovery and development projects. The provided characterization data will aid in confirming the identity and purity of the synthesized compound.
References
Application Notes and Protocols for the Acylation of 3-(Trifluoromethyl)aniline with Isobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of anilines is a fundamental transformation in organic synthesis, yielding stable amide products that are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. This document provides detailed protocols for the N-acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride to synthesize N-(3-(trifluoromethyl)phenyl)isobutyramide. The presence of the trifluoromethyl group on the aniline ring can significantly modulate the physicochemical properties of the resulting amide, influencing its lipophilicity, metabolic stability, and biological activity. The described methods are based on the robust and widely applicable Schotten-Baumann reaction, offering two variations using either an aqueous inorganic base or an organic amine base.
The target molecule, N-(3-(trifluoromethyl)phenyl)isobutyramide, is an important intermediate in the synthesis of various biologically active compounds. For instance, it is a known precursor in the synthesis of Flutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer[1].
Reaction Scheme
Data Presentation
A summary of the key quantitative data for the reactants and the product is presented in the table below for easy reference and calculation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Colorless to pale yellow liquid | -5 | 187-189 |
| Isobutyryl chloride | C₄H₇ClO | 106.55 | Colorless to slightly yellow liquid | -90 | 92 |
| N-(3-(Trifluoromethyl)phenyl)isobutyramide | C₁₁H₁₂F₃NO | 231.21 | Off-White to Pale Orange Solid[1] | 100-101[1] | 313.5 (Predicted)[1] |
Experimental Protocols
Two detailed protocols for the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride are provided below. Protocol 1 utilizes a biphasic system with aqueous sodium hydroxide, which is a classic Schotten-Baumann condition. Protocol 2 employs pyridine as both the base and a solvent, a common alternative for acid-sensitive substrates or when a homogeneous reaction is preferred.
Protocol 1: Acylation using Aqueous Sodium Hydroxide (Schotten-Baumann Conditions)
This method is cost-effective and employs a simple work-up procedure.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Addition of Acylating Agent: Cool the biphasic mixture in an ice bath (0-5 °C). Add isobutyryl chloride (1.05-1.2 eq) dropwise from an addition funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with deionized water, 1 M HCl (to remove any unreacted aniline), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by flash column chromatography on silica gel to afford the pure N-(3-(trifluoromethyl)phenyl)isobutyramide.
Protocol 2: Acylation using Pyridine
This protocol is suitable for reactions where the starting materials or products are sensitive to water or strong aqueous bases.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a septum and nitrogen inlet
-
Syringes
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Equipment for recrystallization or column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane. Add anhydrous pyridine (2.0-3.0 eq) via syringe.
-
Addition of Acylating Agent: Cool the solution in an ice bath (0-5 °C). Add isobutyryl chloride (1.05-1.2 eq) dropwise via syringe over 30-60 minutes. A precipitate of pyridinium hydrochloride may form.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting aniline.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl to neutralize the excess pyridine.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and add more DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine hydrochloride), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or flash column chromatography as described in Protocol 1 to obtain pure N-(3-(trifluoromethyl)phenyl)isobutyramide.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride followed by purification.
Caption: General workflow for the synthesis and purification of N-(3-(trifluoromethyl)phenyl)isobutyramide.
Signaling Pathway Diagram (Illustrative)
This is a conceptual representation of the chemical transformation.
Caption: Conceptual pathway of the acylation reaction.
References
Application Note and Protocol: Purification of 3'-Trifluoromethylisobutyranilide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Trifluoromethylisobutyranilide is an organic compound often utilized as a key intermediate in the synthesis of various pharmaceuticals. It is also recognized as a significant process-related impurity in the manufacturing of the non-steroidal anti-androgen drug, flutamide.[1] The presence of this and other impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, stringent control and effective purification methods are crucial. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, making it an ideal method for enhancing the purity of this compound.
This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature, but will completely dissolve it at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution (mother liquor).
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 231.21 g/mol [1] |
| Appearance | Off-White to Pale Orange Solid[2] |
| Melting Point | 100-101 °C[1][2] |
| Solubility | Slightly soluble in chloroform and methanol[1][2] |
| IUPAC Name | N-(3-(trifluoromethyl)phenyl)isobutyramide[1] |
| CAS Number | 1939-27-1[1][2] |
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol employs a mixed-solvent system of ethanol and water. Ethanol is a good solvent for many organic compounds, including amides, while water acts as an anti-solvent. This combination allows for fine-tuning of the solubility to achieve efficient crystallization.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system (for purity analysis)
Recrystallization Workflow
Figure 1. Workflow for the purification of this compound by mixed-solvent recrystallization.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat ethanol on a hot plate to just below its boiling point.
-
Add the minimum amount of hot ethanol to the crude solid while stirring to dissolve it completely.
-
Heat a separate beaker of deionized water to boiling.
-
Once the solid is dissolved in ethanol, slowly add the hot water dropwise to the solution until it becomes slightly cloudy. This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present):
-
Preheat a clean Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through them.
-
Quickly filter the hot solution through the preheated funnel to remove the activated charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with filter paper and connect it to a vacuum flask.
-
Wet the filter paper with a small amount of a pre-chilled mixture of ethanol and water (in the same approximate ratio as the final crystallization mixture).
-
Pour the cold crystal slurry into the Buchner funnel and apply vacuum to collect the crystals.
-
Wash the crystals with a small amount of the ice-cold ethanol/water mixture to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (100-101 °C) is an indicator of high purity.
-
Analyze the purity of the recrystallized product and compare it to the crude material using HPLC.
-
Data Presentation
The effectiveness of the recrystallization process can be evaluated by comparing the purity and yield of the final product with the starting material.
Table 2. Hypothetical Purification Data
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | 10.0 | 8.5 |
| Purity (HPLC, %) | 95.0 | 99.8 |
| Yield (%) | - | 85.0 |
| Melting Point (°C) | 97-100 | 100-101 |
| Appearance | Pale Yellow Solid | White Crystalline Solid |
Conclusion
The described mixed-solvent recrystallization protocol provides an effective method for the purification of this compound. This procedure is scalable and can be readily implemented in a laboratory setting to obtain a high-purity product suitable for further use in research and development. The purity of the final product should always be confirmed by appropriate analytical techniques such as melting point determination and HPLC analysis.
References
Application Note and Protocol for the Purification of 3'-Trifluoromethylisobutyranilide using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3'-Trifluoromethylisobutyranilide using silica gel column chromatography. This compound is a key intermediate and a known impurity in the synthesis of the non-steroidal antiandrogen drug, flutamide.[1] Effective purification is critical for obtaining a high-purity standard for analytical purposes and for ensuring the quality of active pharmaceutical ingredients. This protocol outlines the materials, equipment, and a step-by-step procedure for the efficient separation of the target compound from common impurities.
Introduction
This compound, with the chemical formula C₁₁H₁₂F₃NO, is a white to off-white solid crystalline compound.[1][2] It is characterized by a trifluoromethyl group on the phenyl ring, which imparts unique physicochemical properties. The compound has a molecular weight of 231.21 g/mol and a melting point of 100-101 °C.[1][2] It exhibits slight solubility in polar organic solvents such as chloroform and methanol.[1][2] In the context of pharmaceutical manufacturing, this compound is recognized as a process-related impurity in the synthesis of flutamide. Common impurities that may be present in a crude reaction mixture include unreacted starting materials like 3-(trifluoromethyl)aniline and isobutyryl chloride, as well as side-products such as N-Isobutyryl-5-trifluoromethylanthranilic acid and Bis(3-trifluoromethylphenyl)urea.[1] Column chromatography on silica gel is an effective method for the purification of this compound due to the polarity differences between the desired product and potential impurities.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂F₃NO | [1][2] |
| Molecular Weight | 231.21 g/mol | [1][2] |
| Appearance | Off-White to Pale Orange Solid | [2] |
| Melting Point | 100-101 °C | [1][2] |
| Boiling Point (Predicted) | 313.5 ± 42.0 °C | |
| Density (Predicted) | 1.220 ± 0.06 g/cm³ | |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2] |
Experimental Protocol: Column Chromatography
This protocol details the purification of this compound from a crude reaction mixture using silica gel column chromatography with a gradient elution system.
Materials and Equipment
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase Solvents:
-
n-Heptane (or Hexane), HPLC grade
-
Ethyl Acetate, HPLC grade
-
-
Crude Sample: this compound (containing impurities)
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Stands and clamps
Procedure
Step 1: Slurry Preparation and Column Packing
-
Weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
In a beaker, create a slurry by mixing the silica gel with the initial mobile phase (e.g., 95:5 n-Heptane:Ethyl Acetate). Stir gently to remove air bubbles.
-
Secure the chromatography column vertically. Ensure the stopcock is closed and a small plug of cotton or glass wool is placed at the bottom.
-
Pour a small amount of the initial mobile phase into the column, followed by a thin layer of sand.
-
Carefully pour the silica gel slurry into the column. Tap the column gently to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once packed, add a thin protective layer of sand on top of the silica gel bed. Drain the solvent until the level is just above the top layer of sand.
Step 2: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.
-
Carefully add the dissolved sample or the dry-loaded silica gel to the top of the prepared column.
-
Gently open the stopcock and allow the sample to enter the silica gel bed. Wash the sides of the column with a small amount of the initial mobile phase to ensure all the sample is loaded onto the column.
Step 3: Elution and Fraction Collection
-
Begin the elution with the initial, low-polarity mobile phase (e.g., 95:5 n-Heptane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase to elute the compounds based on their affinity for the stationary phase. A suggested gradient is provided in the table below.
-
Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL) in separate tubes or flasks.
Step 4: Monitoring the Separation
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., 80:20 n-Heptane:Ethyl Acetate).
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure desired product.
Step 5: Isolation of the Purified Compound
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., melting point, NMR, HPLC).
Recommended Elution Gradient
The following table provides a suggested gradient elution profile for the purification. This may need to be optimized based on the specific impurity profile of the crude mixture.
| Fraction Numbers | n-Heptane (%) | Ethyl Acetate (%) | Expected Eluted Components |
| 1-5 | 95 | 5 | Non-polar impurities |
| 6-15 | 90 | 10 | Less polar impurities |
| 16-30 | 85 | 15 | This compound |
| 31-40 | 70 | 30 | More polar impurities (e.g., Bis(3-trifluoromethylphenyl)urea) |
| 41-50 | 50 | 50 | Highly polar impurities (e.g., N-Isobutyryl-5-trifluoromethylanthranilic acid) |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography protocol for the purification of this compound.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Silica gel is a fine powder; avoid inhalation.
By following this detailed protocol, researchers can effectively purify this compound, ensuring a high-quality compound for subsequent research and development activities.
References
Application Note: 1H NMR Characterization of 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Trifluoromethylisobutyranilide, with the IUPAC name 2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, is a chemical compound with the molecular formula C11H12F3NO. The structural integrity and purity of this compound are crucial for its applications in drug discovery and development, often being confirmed through nuclear magnetic resonance (NMR) spectroscopy. This application note provides a detailed protocol for the 1H NMR characterization of this compound, including predicted spectral data and a comprehensive experimental workflow.
Predicted 1H NMR Spectral Data
The anticipated 1H NMR spectrum of this compound in a standard deuterated solvent, such as CDCl3, is expected to exhibit distinct signals corresponding to the aromatic, amide, methine, and methyl protons. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic CH (ortho to -CF3) | ~7.8 | Doublet (d) | 1H | ~8.0 |
| Aromatic CH (para to -CF3) | ~7.5 | Triplet (t) | 1H | ~8.0 |
| Aromatic CH | ~7.4 | Multiplet (m) | 2H | - |
| Amide NH | ~7.9 | Broad Singlet (br s) | 1H | - |
| Isobutyryl CH | ~2.6 | Septet (sept) | 1H | ~7.0 |
| Isobutyryl CH3 | ~1.2 | Doublet (d) | 6H | ~7.0 |
Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.
Experimental Protocol
This section outlines a standard operating procedure for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for 1H NMR characterization.
Chemical Structure and Proton Assignments:
Caption: Structure of this compound with proton labels.
Application Notes and Protocols for 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Trifluoromethylisobutyranilide is a chemical compound of interest in drug discovery and development due to the presence of the trifluoromethyl group, which can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate characterization of this compound is crucial, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a primary analytical technique for structural elucidation and purity assessment. This document provides detailed application notes on the ¹³C NMR spectral data of this compound and protocols for its synthesis and NMR sample preparation.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic ring, the isobutyryl moiety, and the trifluoromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and amide groups. While experimental data from proprietary databases is available, a representative set of predicted chemical shifts is presented below for reference. These values are estimated based on spectral data of analogous compounds and computational prediction tools.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |
| C=O (Amide) | ~175 | Singlet |
| C-3' (CF₃-bearing) | ~131 | Quartet |
| C-1' | ~139 | Singlet |
| C-5' | ~129 | Singlet |
| CF₃ | ~124 | Quartet |
| C-2' | ~122 | Singlet |
| C-6' | ~120 | Singlet |
| C-4' | ~116 | Singlet |
| CH (isobutyryl) | ~36 | Singlet |
| CH₃ (isobutyryl) | ~19 | Singlet |
Note: The chemical shifts are referenced to a standard internal solvent signal. The trifluoromethyl carbon signal and the aromatic carbon to which it is attached (C-3') appear as quartets due to C-F coupling.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound via the acylation of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with stirring.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography on silica gel.
¹³C NMR Sample Preparation and Analysis
This protocol outlines the steps for preparing a sample of this compound for ¹³C NMR analysis.
Materials:
-
Synthesized and purified this compound
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weigh approximately 20-50 mg of purified this compound into a small, clean vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-200 ppm). The number of scans should be sufficient to obtain a good signal-to-noise ratio.
Workflow and Signaling Pathway Diagrams
Caption: Synthesis and analysis workflow.
Application Notes: FT-IR Analysis of 3'-Trifluoromethylisobutyranilide
Introduction
3'-Trifluoromethylisobutyranilide, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is an organic compound with applications as a building block in medicinal chemistry and material science.[1] The presence of the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of molecules.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of organic compounds by identifying their functional groups.[2][3] This application note provides a detailed protocol for the FT-IR analysis of this compound, outlining sample preparation, spectral acquisition, and interpretation.
Structural Features and Expected FT-IR Absorptions
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region:
-
Amide Group (-CONH-): This group is expected to show a strong C=O stretching vibration (Amide I band) and an N-H bending vibration (Amide II band). The N-H stretching vibration will also be present.
-
Aromatic Ring: The benzene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[4][5] Out-of-plane (oop) C-H bending bands in the 900-675 cm⁻¹ region can indicate the substitution pattern.[4]
-
Trifluoromethyl Group (-CF₃): This group is known to have strong, characteristic C-F stretching absorptions, typically in the 1300-1000 cm⁻¹ region.[6][7]
-
Isobutyl Group (-CH(CH₃)₂): This aliphatic group will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹.
Experimental Protocol
This protocol details the procedure for acquiring and analyzing the FT-IR spectrum of this compound.
1. Materials and Equipment
-
This compound (solid)
-
Potassium bromide (KBr), spectroscopic grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Nitrogen or dry air purge for the spectrometer.
2. Sample Preparation (KBr Pellet Method)
-
Thoroughly clean and dry the agate mortar and pestle.
-
Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grind the mixture in the agate mortar for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
3. Instrumental Parameters
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected under the same conditions prior to running the sample spectrum.
4. Data Acquisition and Processing
-
Purge the sample compartment with dry nitrogen or air for at least 15 minutes to minimize interference from atmospheric water and carbon dioxide.
-
Collect the background spectrum.
-
Place the KBr pellet containing the sample in the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Data Presentation
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretching (Amide) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching[4][5] |
| < 3000 | Medium | Aliphatic C-H stretching |
| ~1680 | Strong | C=O stretching (Amide I) |
| ~1610, ~1580, ~1490 | Medium-Strong | Aromatic C=C stretching[4] |
| ~1540 | Medium | N-H bending (Amide II) |
| ~1470 | Medium | Aliphatic C-H bending |
| ~1300 - 1100 | Strong | C-F stretching (Trifluoromethyl group)[6][8] |
| 900 - 675 | Medium-Strong | Aromatic C-H out-of-plane bending[4] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy is a rapid and reliable method for the structural characterization of this compound. The spectrum is expected to show characteristic absorption bands for the amide, aromatic, trifluoromethyl, and isobutyl functionalities. The provided protocol offers a standardized procedure for obtaining high-quality FT-IR spectra suitable for both qualitative identification and, with appropriate calibration, quantitative analysis. This technique is invaluable for quality control during synthesis and for further research in drug development and material science.
References
- 1. Buy this compound | 1939-27-1 [smolecule.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. FT-IR Spectra [chemanalytical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3'-Trifluoromethylisobutyranilide
Introduction
3'-Trifluoromethylisobutyranilide is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. The purity of this compound is critical for the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity and the separation of its potential process-related impurities.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities based on their hydrophobicity.[3] A mobile phase gradient consisting of acetonitrile and water allows for the effective elution and separation of compounds with a range of polarities.[3][4] Detection is performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance.[5] Quantification is achieved by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.[3]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is recommended for good retention and separation.[3]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard (high purity)
-
Methanol (HPLC grade, for sample preparation)
-
2. Preparation of Mobile Phase and Solutions
-
Mobile Phase A: HPLC grade water
-
Mobile Phase B: HPLC grade acetonitrile
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in methanol in a 100 mL volumetric flask to obtain a concentration of about 100 µg/mL.
-
Sample Solution: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in methanol.[5] Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5][6]
3. Chromatographic Conditions
A gradient elution is employed to ensure the separation of both polar and non-polar impurities.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[5] |
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test (SST).[7][8][9] The SST solution is typically a standard solution of the main analyte spiked with known impurities. The acceptance criteria are based on established guidelines.[10][11]
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | 0.8 - 1.5[8] |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 between the main peak and the closest eluting impurity peak[8] |
| Repeatability (RSD of peak area for 6 replicate injections) | ≤ 2.0%[11] |
Data Presentation
The quantitative data for a typical purity analysis of a this compound sample are summarized in the following tables.
Table 1: Chromatographic Results for Purity Analysis
| Peak No. | Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity A (Starting Material) | 4.5 | 1500 | 0.15 |
| 2 | Impurity B (By-product) | 8.2 | 2500 | 0.25 |
| 3 | This compound | 12.5 | 995000 | 99.50 |
| 4 | Impurity C (Degradant) | 15.8 | 1000 | 0.10 |
| Total | 1000000 | 100.00 |
Table 2: System Suitability Test Results
| Parameter | Result | Acceptance Criteria | Status |
| Tailing Factor | 1.1 | 0.8 - 1.5 | Pass |
| Theoretical Plates (N) | 5500 | > 2000 | Pass |
| Resolution (Rs) | 2.5 | > 1.5 | Pass |
| Repeatability (RSD %) | 0.5% | ≤ 2.0% | Pass |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method validation process.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Key parameters for the validation of the HPLC analytical method.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. jpsbr.org [jpsbr.org]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols for 3'-Trifluoromethylisobutyranilide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3'-Trifluoromethylisobutyranilide as a versatile chemical intermediate, primarily in the synthesis of pharmacologically active molecules and as a reference standard in analytical applications. Detailed experimental protocols and data are provided to support researchers in its practical application.
Chemical and Physical Properties
This compound, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is an organic compound with the following properties:
| Property | Value |
| CAS Number | 1939-27-1 |
| Molecular Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 231.21 g/mol |
| Appearance | Off-white to pale orange solid |
| Melting Point | 100-101 °C |
| Boiling Point | 313.5 ± 42.0 °C (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
Applications as a Chemical Intermediate
The primary application of this compound is as a key intermediate in the synthesis of the non-steroidal antiandrogen drug, Flutamide. The trifluoromethyl (-CF₃) group is a crucial pharmacophore that enhances the lipophilicity and metabolic stability of drug candidates, making this intermediate a valuable building block in medicinal chemistry for the development of novel therapeutics targeting the androgen receptor.
Intermediate in the Synthesis of Flutamide
This compound is the direct precursor to Flutamide. The synthesis involves the nitration of this compound to introduce a nitro group at the 4-position of the aniline ring.
Building Block for Novel Androgen Receptor Modulators
The trifluoromethylphenyl-amide scaffold is a common feature in many androgen receptor antagonists.[1] this compound serves as a readily available starting material for the synthesis of new derivatives with potential therapeutic applications in prostate cancer and other androgen-dependent diseases. Modifications can be made to the isobutyryl group or by further substitution on the aromatic ring to explore structure-activity relationships (SAR).
Application as an Analytical Reference Standard
This compound is a known impurity (Impurity E) in the synthesis of Flutamide. As such, it is an essential reference standard for the quality control of Flutamide drug substance and drug products.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Validated HPLC methods are used to detect and quantify impurities in Flutamide. The following table summarizes typical parameters for a reversed-phase HPLC method for the analysis of Flutamide and its impurities.
| Parameter | Typical Value |
| Column | C8 or C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 240 nm or 294 nm[2][3] |
| Linearity Range | 10-125 µg/mL (for Flutamide)[2] |
| Limit of Quantification (LOQ) | 26.355 x 10⁻³ µg/mL (for Flutamide)[4] |
| Limit of Detection (LOD) | 8.697 x 10⁻³ µg/mL (for Flutamide)[4] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the acylation of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the stirred solution.
-
Add isobutyryl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Note: A one-pot method for the synthesis of Flutamide starting from benzotrifluoride has been reported, where this compound is generated in situ. This method involves nitration, followed by reduction and acylation in the presence of iron powder and isobutyric acid.[5]
Biological Context: Targeting the Androgen Receptor Signaling Pathway
This compound is a precursor to Flutamide, a non-steroidal antiandrogen that competitively inhibits the androgen receptor (AR). The AR signaling pathway is a critical driver in the development and progression of prostate cancer.
In the absence of a ligand, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs).[6] Upon binding of androgens like testosterone or dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[6] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and proliferation.[5]
Non-steroidal antiandrogens like Flutamide and its derivatives act by binding to the ligand-binding domain (LBD) of the AR, preventing the binding of natural androgens and thereby inhibiting the downstream signaling cascade.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3'-Trifluoromethylisobutyranilide, a key intermediate in the production of various active pharmaceutical ingredients (APIs), most notably the antiandrogen drug Flutamide.[1][2] The document outlines the primary synthetic route, detailed experimental protocols for both laboratory and large-scale production, safety considerations, and a summary of process parameters.
Introduction
This compound, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is a crucial building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. The most common and industrially viable method for the synthesis of this compound is the N-acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride. This reaction is a nucleophilic acyl substitution that proceeds efficiently under controlled conditions. Careful management of the reaction is essential, particularly on a large scale, due to its exothermic nature.
Primary Synthetic Pathway: N-Acylation
The synthesis of this compound is primarily achieved through the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
3-(trifluoromethyl)aniline + Isobutyryl chloride → this compound + Hydrogen chloride
dot
Caption: Synthetic pathway for this compound.
Experimental Protocols
Laboratory-Scale Synthesis Protocol
This protocol outlines a typical procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Large-Scale Synthesis Protocol
This protocol provides a framework for the synthesis of this compound on a multi-kilogram scale.
Equipment:
-
Glass-lined or stainless steel reactor with mechanical stirring, temperature control (heating/cooling jacket), a condenser, and ports for nitrogen blanketing and reagent addition.
-
Appropriate filtration and drying equipment.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine or other suitable base
-
Toluene or other suitable inert solvent
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reactor Setup: Charge the reactor with 3-(Trifluoromethyl)aniline (1.0 eq) and toluene. Begin stirring and inert the reactor with a slow stream of nitrogen.
-
Base Addition: Add triethylamine (1.2 eq) to the reactor.
-
Reagent Addition: Cool the reactor contents to 0-10 °C. Slowly add isobutyryl chloride (1.05-1.1 eq) to the stirred mixture over a period of 1-2 hours, carefully controlling the temperature to not exceed 15 °C due to the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or GC-MS to ensure the consumption of the starting material.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation to yield high-purity this compound.
-
dot
Caption: Workflow for the large-scale synthesis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Laboratory Scale | Large Scale (Representative) |
| Reactant Molar Ratios | ||
| 3-(Trifluoromethyl)aniline | 1.0 eq | 1.0 eq |
| Isobutyryl chloride | 1.1 eq | 1.05-1.1 eq |
| Base (e.g., Triethylamine) | 1.2 eq | 1.2 eq |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM | Toluene |
| Temperature | 0 °C to Room Temp. | 0-10 °C (addition), then 40-50 °C |
| Reaction Time | 2-4 hours | 3-6 hours |
| Yield and Purity | ||
| Typical Yield | 85-95% | 90-98% |
| Purity (after purification) | >98% | >99% (by HPLC) |
Safety and Handling
The large-scale synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reagents.
-
3-(Trifluoromethyl)aniline: This compound is toxic and an irritant.[3] It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[4] It is also toxic to aquatic life with long-lasting effects.[3][5]
-
Isobutyryl chloride: This substance is highly flammable, corrosive, and a lachrymator.[6][7] It reacts violently with water and causes severe skin burns and eye damage.[6][8] Inhalation can be very toxic and may cause lung damage.[6][8]
-
Reaction Hazards: The acylation reaction is exothermic and can lead to a rapid increase in temperature if the addition of isobutyryl chloride is not carefully controlled. This can cause the solvent to boil and potentially lead to a runaway reaction. The reaction also produces hydrogen chloride gas, which is corrosive and toxic.
-
Precautions: Use a reactor with adequate cooling capacity. Add the acyl chloride slowly and monitor the internal temperature continuously. Ensure the reactor is equipped with a proper venting system to handle any off-gassing.
-
dot
Caption: Key safety precautions for the synthesis of this compound.
References
- 1. Flutamide | 13311-84-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Synthesis of Flutamide via Nitration of 3'-Trifluoromethylisobutyranilide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) is a nonsteroidal antiandrogen drug primarily used in the treatment of prostate cancer. Its mechanism of action involves inhibiting the binding of androgens to the androgen receptor, thereby preventing the growth of prostate cancer cells. One of the key synthetic routes to Flutamide involves the nitration of the intermediate 3'-Trifluoromethylisobutyranilide. This document provides detailed application notes and a compiled experimental protocol for this specific chemical transformation, intended for use in a research and development setting.
The synthesis pathway begins with the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride to form the intermediate this compound. The subsequent and final step is the regioselective nitration of this intermediate to yield Flutamide.[1] This nitration is a critical step that introduces the nitro group at the 4-position of the phenyl ring, para to the isobutyramido group and meta to the trifluoromethyl group.
Reaction Overview
The conversion of this compound to Flutamide is an electrophilic aromatic substitution reaction. A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is used to generate the nitronium ion (NO₂⁺), which then acts as the electrophile. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.
The isobutyramido group is an activating, ortho-, para-directing group, while the trifluoromethyl group is a deactivating, meta-directing group. The directing effects of both substituents favor the introduction of the nitro group at the 4-position, leading to the desired product, Flutamide.
Experimental Protocol
This protocol is a compilation based on available literature for the nitration of anilide precursors to produce Flutamide.[1]
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Toluene
-
Ethanol
-
Ice
-
Sodium Chloride
-
Deionized Water
-
Sodium Bicarbonate (saturated aqueous solution)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid. It is crucial to maintain a low temperature during the addition.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable amount of concentrated sulfuric acid. Cool the flask to a temperature between 1 °C and 8 °C using an ice-salt bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of this compound in sulfuric acid. Maintain the reaction temperature strictly between 1 °C and 8 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Prepare a beaker containing a mixture of ice and a saturated sodium chloride solution (brine).
-
Carefully and slowly pour the reaction mixture onto the ice-brine mixture with vigorous stirring. This will cause the crude Flutamide to precipitate.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove any residual acid and inorganic salts.
-
-
Purification:
-
Recrystallization from Toluene: Transfer the crude solid to a flask and add a minimal amount of hot toluene to dissolve the solid completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold toluene.
-
Recrystallization from Ethanol/Water: For further purification, the crystals obtained from the toluene recrystallization can be dissolved in a minimal amount of hot ethanol. To this solution, slowly add deionized water until the solution becomes turbid. Reheat the mixture until it becomes clear again and then allow it to cool slowly to crystallize. Collect the final product by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of Flutamide from this compound.
| Parameter | Value | Reference |
| Reaction Yield (Nitration Step) | 60% | [2] |
| Overall Yield (from benzotrifluoride) | 45% | [2] |
| Melting Point | 111.5–112 °C | [2] |
| Purity (after recrystallization) | >99.8% |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Trifluoromethylisobutyranilide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3'-Trifluoromethylisobutyranilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride.[1][2] This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.[1]
Q2: What are the potential side reactions and impurities I should be aware of during the synthesis?
A2: Several side reactions can lead to the formation of impurities. The most commonly reported impurities include:
-
N-Isobutyryl-5-trifluoromethylanthranilic acid: This impurity can form through an unexpected electrophilic aromatic substitution at the ortho position of the aniline ring.
-
Bis(3-trifluoromethylphenyl)urea: The presence of phosgene contamination in the acylating agent (isobutyryl chloride) can lead to the formation of this urea derivative.[1]
-
Unreacted Starting Materials: Residual 3-(trifluoromethyl)aniline and isobutyric acid (if formed from the hydrolysis of isobutyryl chloride) can remain in the crude product.
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common method for purifying the final product. Based on related syntheses, solvents such as toluene and ethanol can be effective for recrystallization.[3] The product has slight solubility in chloroform and methanol, which could also be explored for purification protocols.[1][4]
Q4: What is the significance of this compound in pharmaceutical synthesis?
A4: this compound is recognized as a significant impurity (Flutamide Impurity E) in the synthesis of Flutamide, a non-steroidal anti-androgen medication used to treat prostate cancer.[1][5] Therefore, controlling its formation and ensuring its removal is critical for the quality and safety of the final pharmaceutical product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Product | Incomplete reaction. | - Ensure the reaction is stirred efficiently to promote mixing of reactants.- Check the quality and reactivity of the isobutyryl chloride.- Consider extending the reaction time or slightly increasing the reaction temperature. |
| Loss of product during workup or purification. | - Optimize the extraction procedure to minimize losses to the aqueous phase.- Carefully select the recrystallization solvent and conditions to maximize recovery. | |
| Inaccurate measurement of starting materials. | - Verify the molar ratios of the reactants and base. An excess of either reactant may not necessarily lead to a higher yield and could complicate purification. | |
| Presence of Unreacted 3-(trifluoromethyl)aniline | Insufficient acylating agent. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of isobutyryl chloride. |
| Inefficient reaction conditions. | - Ensure the reaction temperature is appropriate for the chosen solvent and base. | |
| Formation of N-Isobutyryl-5-trifluoromethylanthranilic acid | Undesired electrophilic aromatic substitution. | - This is an inherent side reaction. To minimize it, maintain a controlled reaction temperature. Lower temperatures generally favor the desired N-acylation over ring substitution. |
| Detection of Bis(3-trifluoromethylphenyl)urea | Phosgene contamination in isobutyryl chloride. | - Use high-purity isobutyryl chloride that is free from phosgene. If contamination is suspected, consider purifying the isobutyryl chloride by distillation before use. |
| Difficulty in Product Crystallization | Presence of impurities inhibiting crystal formation. | - Attempt to remove soluble impurities by washing the crude product with a suitable solvent in which the desired product is sparingly soluble.- Try different recrystallization solvents or solvent mixtures. |
| Supersaturation issues. | - Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine
-
Dichloromethane (or another suitable aprotic solvent)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvent for recrystallization (e.g., ethanol/water, toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: 3'-Trifluoromethylisobutyranilide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Trifluoromethylisobutyranilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[1]
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Common impurities can be categorized as process-related or degradation-related. Process-related impurities include unreacted starting materials (3-(trifluoromethyl)aniline and isobutyryl chloride), over-acylated products, and byproducts from side reactions. Degradation-related impurities can arise from the instability of the starting materials, potentially forming oxidized species like nitroso or nitro derivatives of the aniline.
Q3: How can I purify the final product?
A3: The primary methods for purifying this compound are recrystallization and column chromatography.[2] The choice of method depends on the impurity profile and the desired final purity.
Q4: What analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the standard method for assessing the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for the structural elucidation of the final product and any unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Stoichiometry: Ensure at least a stoichiometric amount of isobutyryl chloride is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If starting material is still present, extend the reaction time. - Increase Reaction Temperature: Gently warming the reaction mixture may increase the reaction rate, but be cautious of potential side reactions. |
| Degradation of Starting Material | - Use High-Purity Reagents: Ensure the 3-(trifluoromethyl)aniline is of high purity and has been stored properly to prevent oxidation. Discolored (yellow or brown) aniline may indicate degradation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline. |
| Loss During Workup/Purification | - Optimize Extraction: Ensure the pH of the aqueous phase is appropriate during extraction to minimize the solubility of the product. - Recrystallization Solvent: Select an appropriate solvent system for recrystallization to maximize recovery of the pure product while leaving impurities in the mother liquor. |
Issue 2: Presence of Unreacted 3-(Trifluoromethyl)aniline in the Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient Acylating Agent | - Increase Isobutyryl Chloride: Use a slight excess of isobutyryl chloride to ensure all the aniline reacts. |
| Inefficient Mixing | - Ensure Homogeneous Reaction: Use adequate stirring to ensure the reactants are well-mixed, especially if the reaction is heterogeneous. |
| Suboptimal Reaction Temperature | - Optimize Temperature: If the reaction is too slow at room temperature, consider a moderate increase in temperature. |
Issue 3: Observation of a Higher Molecular Weight Impurity by Mass Spectrometry
A common higher molecular weight impurity is the diacylated product, N,N-bis(isobutyryl)-3-(trifluoromethyl)aniline.
| Potential Cause | Troubleshooting Step |
| Excess Isobutyryl Chloride | - Control Stoichiometry: Avoid using a large excess of isobutyryl chloride. |
| High Reaction Temperature | - Maintain Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the formation of the diacylated product. |
| Prolonged Reaction Time | - Monitor and Quench: Monitor the reaction closely and quench it as soon as the starting aniline is consumed to prevent further acylation of the product. |
Summary of Common Impurities
| Impurity Name | Structure | Common Cause |
| 3-(Trifluoromethyl)aniline |
| Unreacted starting material |
| Isobutyryl chloride |
| Unreacted starting material |
| Diacylated byproduct | Chemical structure of N,N-bis(isobutyryl)-3-(trifluoromethyl)aniline | Excess acylating agent, high temperature |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride.
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Purity Analysis by HPLC
A general reverse-phase HPLC method for analyzing the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
identification of byproducts in 3'-Trifluoromethylisobutyranilide reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3'-Trifluoromethylisobutyranilide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: Based on process-related impurity analysis, the two primary byproducts identified during the synthesis of this compound from 3-trifluoromethylaniline and isobutyryl chloride are:
-
N-Isobutyryl-5-trifluoromethylanthranilic acid: This byproduct arises from an unexpected electrophilic aromatic substitution (Friedel-Crafts acylation) on the aniline ring.
-
Bis(3-trifluoromethylphenyl)urea: The formation of this urea derivative is often attributed to the presence of phosgene contamination in the isobutyryl chloride reagent.
It is also important to note that this compound itself is considered a process impurity (Flutamide Impurity E) in the synthesis of the drug Flutamide.
Q2: My reaction is producing a significant amount of N-Isobutyryl-5-trifluoromethylanthranilic acid. What is the likely cause and how can I minimize it?
A2: The formation of N-Isobutyryl-5-trifluoromethylanthranilic acid is a result of C-acylation (a Friedel-Crafts type reaction) competing with the desired N-acylation. The trifluoromethyl group is a deactivating group, but acylation can still occur at the ortho and para positions to the amine.
Troubleshooting Steps:
-
Reaction Temperature: High reaction temperatures can favor the thermodynamically controlled C-acylation product. Try running the reaction at a lower temperature.
-
Order of Addition: Adding the isobutyryl chloride slowly to the solution of 3-trifluoromethylaniline can help maintain a low concentration of the acylating agent, which can favor N-acylation.
-
Lewis Acid Catalysts: Avoid the use of strong Lewis acid catalysts, as they strongly promote Friedel-Crafts acylation. If a catalyst is necessary, a milder one should be chosen and used in catalytic amounts.
-
Solvent Choice: The choice of solvent can influence the selectivity. Aprotic polar solvents are generally suitable for N-acylation.
Q3: I am observing Bis(3-trifluoromethylphenyl)urea in my product. What is the source of this impurity and how can I prevent its formation?
A3: The presence of Bis(3-trifluoromethylphenyl)urea is a strong indicator of phosgene contamination in your isobutyryl chloride starting material. Phosgene can react with two molecules of 3-trifluoromethylaniline to form the stable urea byproduct.
Troubleshooting Steps:
-
Starting Material Purity: Use high-purity isobutyryl chloride that is certified to be low in phosgene content.
-
Purification of Acylating Agent: If phosgene contamination is suspected, consider purifying the isobutyryl chloride by distillation before use.
-
Alternative Acylating Agents: In some cases, switching to isobutyric anhydride might be a viable alternative, as it is less likely to be contaminated with phosgene.
Q4: What are the best practices for monitoring the reaction and ensuring the purity of the final product?
A4: Regular monitoring of the reaction progress and rigorous purification are crucial for obtaining high-purity this compound.
Best Practices:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials and the formation of the product and byproducts.
-
Purification: The final product should be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
-
Analytical Characterization: Confirm the purity and identity of the final product using analytical techniques like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following table summarizes the typical levels of the main byproducts observed in the reaction. These values can vary significantly depending on the reaction conditions.
| Byproduct Name | Typical Observed Levels (%) |
| N-Isobutyryl-5-trifluoromethylanthranilic acid | 0.15 - 0.30 |
| Bis(3-trifluoromethylphenyl)urea | 0.05 - 0.10 |
Experimental Protocols
Protocol for Identification and Quantification of Byproducts by HPLC-UV
Objective: To identify and quantify the main product (this compound) and the major byproducts (N-Isobutyryl-5-trifluoromethylanthranilic acid and Bis(3-trifluoromethylphenyl)urea) in a reaction mixture.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Reference standards for this compound, N-Isobutyryl-5-trifluoromethylanthranilic acid, and Bis(3-trifluoromethylphenyl)urea
-
Reaction mixture sample
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute all components.
-
Standard Solution Preparation: Prepare stock solutions of the reference standards in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solutions to known concentrations.
-
Sample Preparation: Dilute a known amount of the reaction mixture in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where all compounds have significant absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve for each compound.
-
Inject the reaction mixture sample.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each component in the sample by using the calibration curves.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: A troubleshooting workflow for identifying and addressing byproduct formation in the this compound reaction.
Technical Support Center: Synthesis of 3'-Trifluoromethylisobutyranilide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis and increasing the yield of 3'-Trifluoromethylisobutyranilide.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic acyl substitution of 3-(trifluoromethyl)aniline with isobutyryl chloride.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]
Q2: Why is a base necessary in this reaction?
A2: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl). The base, such as triethylamine or pyridine, is crucial to neutralize this acid. If not neutralized, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Q3: What are common side products that can form during the synthesis?
A3: Potential side products can include N-Isobutyryl-5-trifluoromethylanthranilic acid, formed from an unexpected electrophilic aromatic substitution, and Bis(3-trifluoromethylphenyl)urea, which can result from phosgene contamination in the acylating agent.[2] Additionally, hydrolysis of the amide can occur during aqueous workup steps.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aniline and the formation of the product. A common mobile phase for TLC analysis of N-aryl amides is a mixture of hexane and ethyl acetate.
Q5: What are the recommended purification methods for this compound?
A5: The primary methods for purification are recrystallization and column chromatography.[1][2] Recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, can yield highly pure crystalline product. For removing closely related impurities, silica gel column chromatography is effective.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction for a longer duration using TLC. Consider a moderate increase in reaction temperature (e.g., to 60-80°C).[1] | The reaction may be slow under the initial conditions. |
| Inactivated Amine | Ensure a sufficient amount of base (at least 1 equivalent) is used to neutralize the HCl byproduct. | The starting amine will be protonated and become non-nucleophilic if the acid is not scavenged. |
| Poor Quality Reagents | Use freshly distilled 3-(trifluoromethyl)aniline and high-purity isobutyryl chloride. Ensure the solvent is anhydrous. | Impurities or moisture in the starting materials or solvent can lead to side reactions and reduced yield. |
| Suboptimal Base | While triethylamine is common, consider using pyridine, which can also act as a nucleophilic catalyst. | The choice of base can influence the reaction rate and overall yield. |
Product Contamination & Purification Issues
| Problem | Troubleshooting Step | Rationale |
| Oily Product After Recrystallization | Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of the product (100-101°C). Try a two-solvent system (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then cool).[3] | "Oiling out" occurs when the compound's solubility is too high or the melting point is exceeded in the hot solvent. |
| Persistent Impurities After Column Chromatography | Optimize the TLC solvent system to achieve better separation between the product and impurities before scaling up to a column. A less polar solvent system may be required. | Good separation on TLC is crucial for effective column chromatography. |
| Presence of Unreacted Starting Material | During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 3-(trifluoromethyl)aniline starting material as its water-soluble salt. | This will selectively remove the unreacted amine from the organic phase containing the neutral amide product. |
Data Presentation
Table 1: Reactant and General Condition Parameters
| Parameter | Recommendation | Notes |
| Reactant Ratio | 3-(Trifluoromethyl)aniline : Isobutyryl chloride : Base | 1 : 1.05-1.1 : 1.1-1.2 equivalents |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are preferred to avoid reaction with the acyl chloride. |
| Base | Triethylamine or Pyridine | Pyridine can also serve as a catalyst. |
| Temperature | 0°C to room temperature, or reflux at 60-80°C | Initial addition of the acyl chloride is often done at 0°C to control the exothermic reaction. |
| Reaction Time | 2-24 hours | Monitor by TLC to determine completion. |
Table 2: Suggested Solvents for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Ethanol/Water, Toluene/Hexanes, Acetonitrile | Amides generally have good solubility in polar organic solvents at elevated temperatures and poor solubility at lower temperatures.[1] |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | This is a standard solvent system for separating compounds of moderate polarity like N-aryl amides. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
-
Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)aniline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition : Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation : Add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent.
-
Workup : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationships between reaction parameters and yield.
References
optimizing reaction conditions for 3'-Trifluoromethylisobutyranilide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Trifluoromethylisobutyranilide. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering probable causes and actionable solutions.
| Issue | Probable Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Reagent Quality: Degradation of 3-(trifluoromethyl)aniline or isobutyryl chloride. Aniline derivatives can oxidize and change color over time.[1] 3. Ineffective Base: The base used is not strong enough to neutralize the HCl byproduct efficiently. 4. Moisture Contamination: Acyl chlorides are sensitive to water, which can lead to hydrolysis. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction temperature to the optimal range of 60-80°C or extending the reaction time. 2. Use freshly distilled 3-(trifluoromethyl)aniline if it appears discolored. Ensure isobutyryl chloride is of high purity and handled under anhydrous conditions. 3. Switch to a stronger base such as pyridine or use a slight excess of triethylamine. 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Multiple Side Products | 1. Diacylation: The product, this compound, is further acylated. 2. Hydrolysis of Acyl Chloride: Presence of water leads to the formation of isobutyric acid. 3. Side reactions of starting material: The trifluoromethyl group can be sensitive to certain reaction conditions. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of isobutyryl chloride. Add the acylating agent dropwise to the reaction mixture to avoid high local concentrations. 2. As mentioned above, maintain strict anhydrous conditions throughout the experiment. 3. Avoid excessively high temperatures or prolonged reaction times which might lead to decomposition. |
| Difficult Product Purification | 1. Co-elution with Starting Material: Product and unreacted 3-(trifluoromethyl)aniline have similar polarities. 2. Oiling Out During Recrystallization: The product separates as an oil instead of crystals. 3. Product is a persistent oil: The product fails to solidify. | 1. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 3-(trifluoromethyl)aniline starting material as its water-soluble salt. 2. Ensure the correct solvent or solvent mixture is used for recrystallization. The solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] Slow cooling can promote better crystal formation.[2] 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography is the recommended purification method. |
| Starting Material Remains Unreacted | 1. Insufficient Acylating Agent: Not enough isobutyryl chloride to react with all the aniline. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. | 1. Use a slight excess (1.1 equivalents) of isobutyryl chloride. 2. Increase the reaction temperature. Heating the reaction in a suitable solvent can help overcome the activation barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic acyl substitution involving the reaction of 3-(trifluoromethyl)aniline with isobutyryl chloride.[4] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct.[4]
Q2: What is the optimal temperature for this reaction?
A2: Temperature optimization studies suggest that running the reaction between 60-80°C can lead to high conversion efficiencies, typically in the range of 92-95%.
Q3: My 3-(trifluoromethyl)aniline has a dark color. Can I still use it?
A3: Aniline derivatives can oxidize upon exposure to air and light, resulting in a darker color.[1] This indicates impurities that could potentially lead to side reactions and a lower yield. It is highly recommended to purify the aniline by distillation before use.
Q4: What are the best purification techniques for this compound?
A4: The final product can be purified by either recrystallization or column chromatography to remove unreacted starting materials and byproducts.[4]
Q5: Are there any known impurities associated with this synthesis?
A5: Besides unreacted starting materials, potential process-related impurities can include N-Isobutyryl-5-trifluoromethylanthranilic acid and Bis(3-trifluoromethylphenyl)urea, especially in the context of its use as a precursor in flutamide synthesis.[4]
Data Presentation
Optimization of Reaction Conditions (Illustrative Data)
The following table presents illustrative data on how different reaction parameters can influence the yield and purity of this compound. Note: This data is compiled from general principles of N-acylation and is intended for guidance. Optimal conditions should be determined experimentally.
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane | Triethylamine (1.2) | 25 | 12 | 75 | 90 |
| 2 | Dichloromethane | Triethylamine (1.2) | 40 (reflux) | 4 | 88 | 95 |
| 3 | Tetrahydrofuran | Triethylamine (1.2) | 66 (reflux) | 3 | 92 | 96 |
| 4 | Toluene | Pyridine (1.2) | 80 | 2 | 95 | 98 |
| 5 | Toluene | Pyridine (1.2) | 110 (reflux) | 2 | 93 | 97 (minor side products observed) |
| 6 | Acetonitrile | Triethylamine (1.5) | 80 | 3 | 94 | 98 |
Experimental Protocols
Detailed Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
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3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (or other suitable solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Solvents for chromatography or recrystallization (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40°C for dichloromethane). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate) and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration.
-
Column Chromatography: If the product is an oil or recrystallization is ineffective, purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting the synthesis of this compound.
Reaction Mechanism Pathway
Caption: Simplified reaction mechanism for the N-acylation.
References
Technical Support Center: Synthesis of 3'-Trifluoromethylisobutyranilide
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions regarding the synthesis of 3'-Trifluoromethylisobutyranilide, with a specific focus on the critical role of the base.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-acylation of 3-(trifluoromethyl)aniline with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride. The reaction requires a base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the nucleophilic attack of the aniline.
Q2: What is the primary role of the base in this reaction?
The base plays a crucial role in the synthesis of this compound. Its main functions are:
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Acid Scavenger: In reactions using acyl chlorides, a stoichiometric amount of base is required to neutralize the hydrochloric acid (HCl) generated. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.[1]
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Nucleophilic Catalyst (for certain bases): Some bases, like pyridine and 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts. They react with the acylating agent to form a highly reactive intermediate, which is then more readily attacked by the aniline.[2]
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Driving Equilibrium: By neutralizing the acid byproduct, the base helps to drive the reaction equilibrium towards the product side.
Q3: Which bases are commonly used for this type of acylation?
A variety of organic and inorganic bases can be used. Common choices include:
-
Tertiary Amines: Pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃).
-
Catalytic Bases: 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts along with a stoichiometric base like triethylamine.
Q4: Can the choice of base affect the reaction yield and purity?
Absolutely. The choice of base is a critical parameter that can significantly impact the reaction's outcome.[3] A base that is too strong or too weak can lead to side reactions, incomplete conversion, or purification challenges. For instance, a very strong base might promote side reactions of the trifluoromethyl group, while a very weak base may not effectively neutralize the generated acid, leading to low yields.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Base Strength | The basicity of the chosen base is crucial. If an inorganic base like sodium bicarbonate is used, the reaction may be very slow. Consider switching to a stronger organic base like triethylamine or pyridine. Conversely, if side products are observed, a milder base might be beneficial.[3] |
| Insufficient Amount of Base | When using an acyl chloride, at least one equivalent of base is required to neutralize the HCl produced. Ensure the correct stoichiometry is used. It is common to use a slight excess (1.1-1.5 equivalents) of the base. |
| Moisture Contamination | Acylating agents like isobutyryl chloride are sensitive to moisture and can be hydrolyzed, rendering them inactive. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Low Reactivity of Aniline | The trifluoromethyl group on the aniline is electron-withdrawing, which reduces the nucleophilicity of the amine. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C) or the addition of a catalytic amount of a more potent nucleophilic catalyst like DMAP. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Side Reactions Promoted by the Base | A base that is too strong or sterically unhindered can sometimes promote undesired side reactions. If multiple spots are observed on TLC, consider using a bulkier base like diisopropylethylamine (DIPEA) or a milder inorganic base like potassium carbonate. |
| Di-acylation | While less common for anilines, it is a possibility. Ensure the stoichiometry of the acylating agent is not excessively high. |
| Reaction Temperature Too High | Excessive heat can lead to the decomposition of starting materials or products, resulting in impurities.[4] If the reaction is being heated, try running it at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: Synthesis using Triethylamine (TEA)
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or ethyl acetate).
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Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
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Addition of Acylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess TEA, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis using Pyridine
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Reaction Setup: Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in pyridine (which acts as both the base and the solvent) in a round-bottom flask with a magnetic stirrer.
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add isobutyryl chloride (1.1 eq) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress via TLC.
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Work-up: Pour the reaction mixture into ice-cold water. If the product precipitates, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
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Purification: Wash the organic extract with a dilute copper sulfate solution (to remove pyridine), followed by water and brine. Dry the organic layer, concentrate, and purify the crude product as described in Protocol 1.
Data Presentation
The following table summarizes the hypothetical effect of different bases on the yield of this compound under standardized reaction conditions. This data is illustrative and actual results may vary.
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR) |
| Triethylamine (TEA) | 1.2 | Dichloromethane | 25 | 3 | 92 | >98% |
| Pyridine | Solvent | Pyridine | 25 | 2 | 88 | >98% |
| Diisopropylethylamine (DIPEA) | 1.2 | Dichloromethane | 25 | 4 | 85 | >97% |
| Potassium Carbonate (K₂CO₃) | 1.5 | Acetonitrile | 50 | 8 | 75 | >95% |
| Sodium Bicarbonate (NaHCO₃) | 2.0 | Acetonitrile | 50 | 12 | 45 | >90% |
| No Base | - | Dichloromethane | 25 | 24 | <5 | - |
Visualizations
Reaction Mechanism
Caption: General mechanism for the base-mediated N-acylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing 3'-Trifluoromethylisobutyranilide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 3'-Trifluoromethylisobutyranilide. The focus is on solvent selection and reaction condition optimization to maximize product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis is a standard N-acylation reaction. It involves reacting 3'-(trifluoromethyl)aniline with an acylating agent, typically isobutyryl chloride or isobutyric anhydride, in the presence of a base. The base is crucial for neutralizing the acidic byproduct generated during the reaction.
Q2: How does solvent choice impact the reaction yield and what are the common options?
A2: Solvent selection is critical as it affects reactant solubility, reaction rate, and side product formation. Aprotic solvents are generally preferred.[1]
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Dichloromethane (DCM) or Chloroform: These are common choices due to their inertness and ability to dissolve a wide range of organic compounds.
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Acetonitrile (ACN): A polar aprotic solvent that can be effective, particularly in phase transfer catalyzed reactions.[2]
-
Tetrahydrofuran (THF): A less polar ether-based solvent, also a viable option.[1]
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N,N-Dimethylformamide (DMF): Often considered an excellent choice for N-acylation reactions as it can lead to higher yields, especially when used with a base like K2CO3 and a phase transfer catalyst.[2]
-
Ethyl Acetate: Can also be used as a reaction solvent.[2]
The optimal solvent should be chosen based on small-scale screening experiments to determine the best performance for your specific conditions.
Q3: Why is a base required for this reaction and which one should I select?
A3: When using acylating agents like isobutyryl chloride, an acid byproduct (hydrochloric acid, HCl) is formed. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. A base is added to neutralize this acid.[1] Common choices include:
-
Pyridine or Triethylamine (Et3N): Tertiary amine bases that are effective acid scavengers.
-
Potassium Carbonate (K2CO3) or Sodium Acetate (NaOAc): Milder inorganic bases that can be used, often in combination with solvents like DMF or acetonitrile.[2][3]
Q4: My reaction is very slow or the yield is low. How can I improve it?
A4: If you are experiencing low conversion, consider the following optimization strategies:
-
Increase Reactivity: Switch from an acid anhydride to a more reactive acylating agent like an acyl chloride.[1]
-
Add a Catalyst: A catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation reaction.[1]
-
Increase Temperature: Gently heating the reaction mixture may improve the rate, but this should be monitored carefully by TLC to avoid the formation of degradation products.
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Use a Slight Excess of Acylating Agent: Employing 1.1 to 1.2 equivalents of the acylating agent can help drive the reaction to completion.[1]
Q5: I am observing multiple spots on my TLC plate. What are the likely side products?
A5: The formation of multiple products can be attributed to several factors:
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Starting Material Impurities: The 3'-(trifluoromethyl)aniline starting material can oxidize over time, leading to colored impurities that may participate in side reactions.[4] It is recommended to use purified starting materials.[1]
-
Di-acylation: While the primary aromatic amine is significantly more nucleophilic, under harsh conditions, acylation on the amide nitrogen could theoretically occur, though this is generally rare.[1]
-
Side Reactions: Excessive heat or the presence of reactive functional groups can lead to undesired side reactions. Ensure the reaction temperature is well-controlled.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficiently reactive acylating agent. 2. Reaction time is too short. 3. Starting amine was protonated by acid byproduct, deactivating it. 4. Low reaction temperature. | 1. Switch from isobutyric anhydride to isobutyryl chloride.[1] 2. Monitor the reaction progress by TLC until the starting material is consumed.[1] 3. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is present.[1] 4. Consider moderately increasing the reaction temperature while monitoring for side products. |
| Multiple Products Observed | 1. Impurities present in starting materials.[1] 2. Reaction temperature is too high, causing decomposition or side reactions. 3. Di-acylation may occur under forcing conditions. | 1. Purify starting materials before use. Aniline derivatives can be distilled under reduced pressure.[1] 2. Maintain a consistent and appropriate reaction temperature (e.g., start at 0 °C and allow to warm to room temperature). 3. Use stoichiometric amounts (1.0-1.1 equivalents) of the acylating agent.[1] |
| Starting Aniline Appears Discolored | 1. Oxidation of the aniline due to exposure to air and/or light.[4] 2. Contamination during handling. | 1. Store 3'-(trifluoromethyl)aniline under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[4] 2. If purity is questionable, purify by distillation or column chromatography before use. |
Data Presentation
The following table provides an illustrative summary of how solvent choice can influence the yield of N-acylation reactions based on general principles. Optimal conditions for the synthesis of this compound should be determined experimentally.
Table 1: Illustrative Effect of Solvent on N-Acylation Yield
| Solvent | Dielectric Constant (Polarity) | Typical Base | Expected Yield Range (%) | Notes |
| Dichloromethane (DCM) | 9.1 | Pyridine, Et₃N | 75-90% | Good general-purpose solvent with high reactant solubility. |
| Tetrahydrofuran (THF) | 7.6 | Pyridine, Et₃N | 70-85% | Good for reactions at moderate temperatures.[1] |
| Acetonitrile (ACN) | 37.5 | K₂CO₃, Et₃N | 80-95% | A polar aprotic solvent, works well with inorganic bases.[2] |
| N,N-Dimethylformamide (DMF) | 36.7 | K₂CO₃ | 85-98% | Often provides the best results, especially with phase transfer catalysts.[2] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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3'-(Trifluoromethyl)aniline
-
Isobutyryl chloride
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Pyridine (or triethylamine)
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Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3'-(trifluoromethyl)aniline (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add pyridine (1.2 eq.) to the stirred solution.
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Acylating Agent Addition: Add isobutyryl chloride (1.1 eq.) dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up (Quenching): Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction:
-
Wash the organic layer sequentially with 1M HCl to remove excess pyridine.
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Wash with saturated NaHCO₃ solution to remove any remaining acid.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield the pure this compound.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
References
managing exothermic reaction in 3'-Trifluoromethylisobutyranilide synthesis
Welcome to the Technical Support Center for the synthesis of 3'-Trifluoromethylisobutyranilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction, troubleshooting common issues, and ensuring procedural safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the exothermic reaction that occurs during the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride. The reaction generates a significant amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, a phenomenon known as a runaway reaction. This can result in boiling of the solvent, loss of containment, and release of hazardous materials.
Q2: What are the key parameters to control to manage the exotherm?
A2: The three critical parameters to control are:
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Rate of Addition: The isobutyryl chloride should be added to the solution of 3-(trifluoromethyl)aniline and base in a slow, controlled manner.
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Temperature: The reaction mixture must be efficiently cooled throughout the addition of the acylating agent.
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Agitation: Vigorous and consistent stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.
Q3: What are the potential consequences of a poorly controlled exothermic reaction?
A3: A poorly controlled exotherm can lead to:
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Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure.
-
Formation of Impurities: Higher temperatures can promote the formation of side products, reducing the purity and yield of the desired product.
-
Decomposition of Reactants and Products: At elevated temperatures, the starting materials or the final product may decompose.
-
Solvent Boiling: The heat generated can cause the solvent to boil, leading to pressure buildup in a closed system.
Q4: Is it necessary to perform the reaction under an inert atmosphere?
A4: While the primary reaction does not inherently require an inert atmosphere, it is good laboratory practice, especially when working with acyl chlorides which can be sensitive to moisture. An inert atmosphere of nitrogen or argon will prevent the hydrolysis of isobutyryl chloride to isobutyric acid, which would consume the base and reduce the overall efficiency of the reaction.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase
Symptoms:
-
A sudden spike in the internal reaction temperature that is difficult to control with the cooling system.
-
Vigorous boiling of the solvent, even with adequate cooling.
-
Noticeable increase in pressure within the reaction vessel.
Possible Causes:
-
Addition of Isobutyryl Chloride is too Fast: The rate of heat generation is exceeding the heat removal capacity of the cooling system.
-
Inadequate Cooling: The cooling bath is not cold enough, or there is poor heat transfer between the flask and the cooling medium.
-
Poor Agitation: Inefficient stirring is leading to the formation of localized hot spots where the reaction is accelerating.
Solutions:
-
Immediately stop the addition of isobutyryl chloride.
-
Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt to lower the temperature.
-
Ensure vigorous stirring. Increase the stirring speed to improve heat dissipation.
-
If the temperature continues to rise, have a pre-prepared quenching solution ready. A cold, inert solvent can be added to dilute the reaction mixture and absorb heat.
Issue 2: Low Yield of this compound
Symptoms:
-
The isolated yield of the final product is significantly lower than expected.
Possible Causes:
-
Hydrolysis of Isobutyryl Chloride: Moisture in the reactants or solvent has hydrolyzed the acyl chloride.
-
Incomplete Reaction: The reaction was not allowed to proceed for a sufficient amount of time, or the temperature was too low.
-
Side Reactions: Poor temperature control may have led to the formation of unwanted byproducts.
-
Loss of Product during Workup: The product may be lost during extraction or purification steps.
Solutions:
-
Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle isobutyryl chloride in a dry environment.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.
-
Maintain strict temperature control throughout the reaction.
-
Optimize the workup procedure to minimize product loss.
Quantitative Data on Reaction Parameters
While specific calorimetric data for this reaction is not widely published, the following table provides a summary of key quantitative parameters to consider and control during the synthesis. These are based on general principles of similar acylation reactions.
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 10 °C (during addition) | To effectively dissipate the heat of reaction and minimize side product formation. |
| Addition Time of Isobutyryl Chloride | 30 - 60 minutes (for lab scale) | Slow addition is critical to prevent heat accumulation. The rate should be adjusted based on the observed temperature change. |
| Stirring Speed | > 300 RPM (with magnetic stirring) | To ensure efficient mixing and heat transfer. Mechanical stirring is recommended for larger scale reactions. |
| Molar Ratio (Aniline:Acyl Chloride:Base) | 1 : 1.05 - 1.1 : 1.1 - 1.2 | A slight excess of the acyl chloride and base can help drive the reaction to completion. |
| Heat of Reaction (Estimated) | -100 to -150 kJ/mol | Acylation reactions of this type are significantly exothermic. This value is an estimate based on similar reactions and should be determined experimentally for precise process safety calculations. |
Experimental Protocols
Detailed Methodology for Safe Synthesis of this compound
Materials:
-
3-(Trifluoromethyl)aniline
-
Isobutyryl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (or another suitable aprotic solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer
-
Ice-water-salt bath
Procedure:
-
Reaction Setup:
-
Set up a three-necked round-bottom flask in an ice-water-salt bath.
-
Equip the flask with a magnetic stir bar, a dropping funnel, a thermometer to monitor the internal temperature, and a nitrogen or argon inlet.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
-
Charging the Reactor:
-
To the flask, add 3-(trifluoromethyl)aniline (1.0 equivalent) and anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C with stirring.
-
-
Controlled Addition of Isobutyryl Chloride:
-
Dilute the isobutyryl chloride (1.05 equivalents) with a small amount of anhydrous dichloromethane in the dropping funnel.
-
Add the isobutyryl chloride solution dropwise to the stirred aniline solution over a period of 30-60 minutes.
-
Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Adjust the addition rate as necessary to control any temperature increase.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Let the reaction slowly warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: Workflow for managing the exothermic reaction during synthesis.
removing unreacted 3-(trifluoromethyl)aniline from product
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 3-(trifluoromethyl)aniline from your reaction product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 3-(trifluoromethyl)aniline?
A1: The most common and effective methods leverage the unique physicochemical properties of 3-(trifluoromethyl)aniline. These include:
-
Acidic Extraction (Liquid-Liquid Extraction): This is often the first and most efficient method to try. Since 3-(trifluoromethyl)aniline is a basic compound, it reacts with acids to form a water-soluble salt, which can be easily washed away from your product if it is dissolved in an organic solvent.[1][2][3]
-
Flash Column Chromatography: A standard purification technique that separates compounds based on their polarity. It is highly effective for removing impurities when extraction is not feasible or sufficient.[4][5]
-
Distillation: This method is suitable if your desired product has a boiling point significantly different from that of 3-(trifluoromethyl)aniline (187-189 °C).[6] Vacuum distillation can be used for products that are sensitive to high temperatures.
-
Crystallization: If your product is a solid, recrystallization can be an excellent final purification step. The unreacted liquid aniline will remain in the mother liquor, leaving you with pure crystalline product.[7][8]
Q2: How can I monitor the removal of 3-(trifluoromethyl)aniline?
A2: The most common method for monitoring the progress of purification is Thin Layer Chromatography (TLC). You can spot the crude reaction mixture and the purified fractions on a TLC plate. The spot corresponding to 3-(trifluoromethyl)aniline should diminish and ultimately disappear in the purified product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[9][10][11][12]
Q3: My desired product is also a base. Can I still use an acidic wash?
A3: This is a common challenge. If your product is also basic, it will also react with the acid and be extracted into the aqueous layer along with the unreacted aniline.[3] In this scenario, you should avoid acidic extraction and opt for other methods like column chromatography or distillation.
Q4: I need to remove a large amount of 3-(trifluoromethyl)aniline. What is the most efficient method?
A4: For bulk removal, an acidic wash is typically the most rapid and cost-effective method, provided your product is not basic. It quickly removes the majority of the aniline, and you can then follow up with a final purification step like crystallization or a short column chromatography if needed.
Physicochemical Properties of 3-(Trifluoromethyl)aniline
Understanding the properties of the impurity is crucial for selecting the right purification strategy.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [6] |
| Molecular Formula | C₇H₆F₃N | [6] |
| Molecular Weight | 161.13 g/mol | [6] |
| Boiling Point | 187-189 °C | [6] |
| Melting Point | 5-6 °C | |
| Density | ~1.29 g/mL at 25 °C | [13] |
| Solubility in Water | Low solubility (~5 g/L at 20 °C) | [6][13] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, toluene, benzene | [6][13] |
| Reactivity | Basic; reacts with acids to form water-soluble salts | [1] |
Troubleshooting Guides
Issue 1: An emulsion forms during acidic extraction.
-
Possible Cause: High concentration of reactants or vigorous shaking.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the entire mixture through a pad of Celite or glass wool.
-
Issue 2: The product has poor separation from the aniline spot on TLC.
-
Possible Cause: The polarity of the product and the impurity are too similar for the chosen solvent system.
-
Solution (for Column Chromatography):
-
Systematically test a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel) if solvent optimization fails.
-
If the product has acidic or basic properties, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation.
-
Issue 3: The product "oils out" instead of crystallizing during recrystallization.
-
Possible Cause: The solvent is not ideal, the solution is supersaturated, or cooling is occurring too rapidly.
-
Solution:
-
Add a slightly larger volume of the hot solvent to ensure the product is fully dissolved.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure product if available.
-
If these fail, you may need to select a different recrystallization solvent or use a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble).
-
Experimental Protocols & Workflows
Protocol 1: Removal by Acidic Extraction
This method is ideal for neutral or acidic products. It converts the basic 3-(trifluoromethyl)aniline into its water-soluble hydrochloride salt.
Methodology:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).[2]
-
Stopper the funnel and shake for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The aniline salt will be in the aqueous (bottom) layer.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 1M HCl two more times to ensure complete removal.[2]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for removing 3-(trifluoromethyl)aniline via acidic extraction.
Protocol 2: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Select a Solvent System: Use TLC to find an eluent system (e.g., Hexane/Ethyl Acetate) that gives good separation between your product and 3-(trifluoromethyl)aniline. Aim for an Rf value of 0.2-0.4 for your product.
-
Pack the Column: Pack a glass column with silica gel using the selected eluent system (wet packing is common).
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the dried silica to the top of the column.
-
Elute: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to push the solvent through the column.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Workflow for purification using flash column chromatography.
Choosing the Right Purification Method
Use this decision tree to help select the most appropriate starting method for your specific situation.
Caption: Decision tree for selecting a purification method.
References
- 1. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 9. Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chembk.com [chembk.com]
troubleshooting low purity of 3'-Trifluoromethylisobutyranilide
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low purity in the synthesis of 3'-Trifluoromethylisobutyranilide.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product is an off-white to pale orange solid with a low or broad melting point. What are the likely causes?
A: A low or broad melting point, along with discoloration, typically indicates the presence of impurities. The most common causes are:
-
Oxidized Impurities: The starting material, 3-(trifluoromethyl)aniline, is susceptible to air oxidation, which can lead to colored byproducts.[1][2] To prevent this, ensure the aniline starting material is pure and colorless, and consider running the reaction under an inert atmosphere like argon.[2]
-
Residual Starting Materials: Incomplete reaction can leave unreacted 3-(trifluoromethyl)aniline or isobutyryl chloride.
-
Side-Reaction Products: Overheating or contaminants can lead to the formation of side products and tarry byproducts.[1]
-
Residual Solvents: Inadequate drying can leave residual solvents, depressing the melting point.
Solution: For colored impurities, treatment with activated carbon during recrystallization can be effective as it adsorbs the colored compounds.[2] For other impurities, further purification via column chromatography or repeated recrystallization is recommended.
Q2: My analysis (TLC, HPLC, NMR) shows a significant amount of unreacted 3-(trifluoromethyl)aniline. How can I resolve this?
A: The presence of unreacted aniline is a common issue that can be addressed by examining the following:
-
Reaction Stoichiometry: Ensure that the acylating agent, isobutyryl chloride, is used in a slight excess to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine completion.[1] Avoid excessive heat, which can cause degradation.[1]
-
Reagent Quality: Use fresh, high-purity isobutyryl chloride. Old or decomposed reagents will be less effective.[1]
-
Inefficient Workup: Unreacted 3-(trifluoromethyl)aniline is a basic compound. During workup, perform a liquid-liquid extraction with a dilute acidic solution (e.g., dilute HCl). The aniline will be protonated and move into the aqueous phase, separating it from your desired product in the organic phase.[2]
Q3: I've identified unexpected peaks in my mass spectrometry or NMR analysis. What are the common process-related impurities and side products?
A: Besides unreacted starting materials, several side products can form during the synthesis. Two primary impurities identified in related processes are:
-
N-Isobutyryl-5-trifluoromethylanthranilic acid: This can form through an unexpected electrophilic aromatic substitution on the aniline ring.[3]
-
Bis(3-trifluoromethylphenyl)urea: This impurity can arise if the acylating chloride reagents are contaminated with phosgene.[3]
The formation of these impurities highlights the importance of using high-purity reagents and maintaining controlled reaction conditions.
Q4: What are the most effective methods for purifying crude this compound?
A: The two most common and effective purification techniques are:
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical; ethanol has been noted as a suitable solvent for similar compounds.[2]
-
Column Chromatography: For mixtures with significant amounts of impurities or impurities with similar polarity to the product, column chromatography is often required.[1][3] It allows for a more precise separation based on the differential adsorption of compounds to the stationary phase.
Washing the crude product with a non-polar solvent like hexane may also help remove some less polar impurities before proceeding with more rigorous purification.[1]
Q5: Which analytical techniques are recommended to accurately determine the purity of my final product?
A: To ensure compliance with stringent quality standards, a combination of orthogonal analytical techniques is recommended.[3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the best methods for quantifying purity and profiling impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing residual solvents.[3]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the desired product and identifying unknown impurities.[4][] Infrared (IR) spectroscopy can confirm the presence of key functional groups.[6]
-
Physical Properties: A sharp melting point that matches the literature value (100-101 °C) is a good indicator of high purity.[7][8] Differential Scanning Calorimetry (DSC) can also be used for a precise purity assessment.[]
Potential Impurities and Side Reactions
Understanding the potential side reactions is crucial for minimizing impurity formation. The primary synthesis route involves the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride.
References
stability of 3'-Trifluoromethylisobutyranilide under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3'-Trifluoromethylisobutyranilide under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Degradation of this compound in Solution
-
Symptom: Rapid decrease in the concentration of the parent compound observed by HPLC analysis.
-
Potential Cause:
-
Hydrolysis of the Anilide Bond: The amide linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic pH conditions. This is a common degradation pathway for anilide-containing compounds.
-
Inappropriate Solvent: The solvent system may be promoting degradation.
-
-
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of the solution.
-
Buffer Selection: Ensure the compound is dissolved in a buffer system that maintains a stable pH, ideally within the optimal range for anilides. For structurally similar compounds like flutamide, maximum stability is observed between pH 3.0 and 5.0.[1]
-
Solvent Evaluation: If using organic solvents, ensure they are of high purity and free from acidic or basic contaminants. Consider less reactive solvents.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to minimize thermally induced hydrolysis.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies
-
Symptom: New peaks, not corresponding to the parent compound or known impurities, appear in the chromatogram.
-
Potential Cause:
-
Forced Degradation: The experimental conditions (e.g., strong acid, strong base, high temperature, UV light exposure) are causing the degradation of this compound.[2][3]
-
Oxidative Degradation: The compound may be susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV, can induce degradation.
-
-
Troubleshooting Steps:
-
Peak Identification: Utilize mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peaks and deduce their potential structures. A likely degradation product from hydrolysis is 3-aminobenzotrifluoride.
-
Control Experiments: Run control samples under less harsh conditions to identify the specific stressor causing degradation.
-
Inert Atmosphere: If oxidation is suspected, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Protect samples from light by using amber vials or covering them with aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway is the hydrolysis of the anilide (amide) bond, which can be catalyzed by both acid and base. This results in the cleavage of the molecule into isobutyric acid and 3-aminobenzotrifluoride. While the trifluoromethyl group itself is generally stable, the amide linkage is the most labile part of the molecule under hydrolytic stress.[1]
Q2: How does pH affect the stability of this compound?
A2: Based on data from the structurally similar compound flutamide, this compound is expected to be most stable in a slightly acidic pH range, likely between 3.0 and 5.0.[1] It will likely show significant degradation in strongly acidic (pH < 2) and alkaline (pH > 8) conditions.
Q3: What is the expected thermal stability of this compound?
A3: While specific data is not available for this compound, anilides can be susceptible to thermal degradation. It is recommended to store the compound at controlled room temperature or refrigerated (2-8°C) for long-term storage.[4][5] For experimental solutions, it is advisable to avoid prolonged exposure to elevated temperatures.
Q4: Is this compound sensitive to light?
A4: Many aromatic compounds exhibit some degree of photosensitivity. It is good practice to protect solutions of this compound from light, particularly UV light, to prevent potential photodegradation.[6][7][8]
Q5: How does the trifluoromethyl group influence the metabolic stability of the compound?
A5: The trifluoromethyl group generally enhances metabolic stability.[9] The strong carbon-fluorine bond is resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[10] This often leads to a longer in vivo half-life compared to non-fluorinated analogues.[11]
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of a Structurally Similar Anilide (Flutamide)
| pH | Condition | Apparent First-Order Rate Constant (k) (s⁻¹) | Half-Life (t₁/₂) |
| < 2 | Highly Acidic | High | Short |
| 3.0 - 5.0 | Mildly Acidic | Low (Optimal Stability) | Long |
| 7.4 | Physiological | Moderate | Moderate |
| > 8 | Alkaline | High | Short |
Note: This data is based on the stability profile of flutamide and serves as an illustrative example for this compound due to structural similarities.[1] Actual rates will need to be determined experimentally.
Table 2: Metabolic Stability in Human Liver Microsomes (Illustrative Data)
| Compound | Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Stability Classification |
| Verapamil (High Clearance Control) | < 15 | > 100 | Low |
| This compound (Expected) | > 60 | < 10 | High |
| Warfarin (Low Clearance Control) | > 120 | < 5 | Very High |
Note: The expected stability of this compound is high due to the presence of the trifluoromethyl group, which typically reduces metabolic clearance.[10][11]
Experimental Protocols
Protocol 1: pH Stability Analysis using a Stability-Indicating HPLC Method
-
Objective: To determine the rate of degradation of this compound at different pH values.
-
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffers: 0.1 M HCl (pH 1), acetate buffer (pH 3, 5), phosphate buffer (pH 7, 9), 0.1 M NaOH (pH 13)
-
HPLC system with a UV detector and a C18 column
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate vials, add an aliquot of the stock solution to each of the different pH buffers to achieve a final concentration of ~100 µg/mL.
-
Incubate the vials at a constant temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the remaining parent compound concentration versus time to determine the apparent first-order rate constant (k) for degradation at each pH.
-
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To assess the metabolic stability of this compound in a liver microsomal assay.
-
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile (as a stopping reagent)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the liver microsome suspension in phosphate buffer at 37°C.
-
Add this compound to the microsome suspension and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint).[12][13]
-
Visualizations
References
- 1. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. This compound CAS#: 1939-27-1 [chemicalbook.com]
- 5. 1939-27-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Roles of direct and indirect photodegradation in the photochemical fates of three 3rd generation fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Diacylated Byproduct Prevention
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent the formation of diacylated byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a diacylated byproduct?
A diacylated byproduct is an impurity formed when two acyl groups are introduced into a molecule where only a single acylation was intended. This side reaction reduces the yield of the desired mono-acylated product and complicates downstream purification processes.
Q2: In which common reactions does unwanted diacylation occur?
Diacylation is a potential side reaction in various chemical transformations, most notably:
-
Peptide Synthesis: Acylation of reactive amino acid side chains (e.g., lysine, ornithine) or the secondary amine of a Dmb/Hmb-protected residue can lead to diacylated peptides.[1]
-
Friedel-Crafts Acylation: While less common than polyalkylation, polyacylation can occur, especially with highly activated aromatic rings.[2] However, the introduction of the first acyl group typically deactivates the ring, making a second acylation less favorable.[2][3][4]
-
Scaffold-based Synthesis: In syntheses using specific linkers or scaffolds, both functional groups of a linker can sometimes be acylated, leading to undesired products.[5]
Q3: Why is preventing diacylation critical?
Preventing the formation of diacylated byproducts is crucial for several reasons:
-
Maximizes Yield: Minimizing side reactions increases the yield of the desired product.
-
Simplifies Purification: The similar polarity of mono- and di-acylated products can make chromatographic separation difficult and time-consuming.
-
Ensures Product Purity: In drug development, high purity is essential for safety and efficacy. Byproducts can introduce toxicity or reduce the therapeutic effect.
-
Cost-Effectiveness: Improved yields and simpler purification reduce the consumption of expensive reagents, solvents, and time.[6][7]
Q4: How can I detect the formation of diacylated byproducts?
The presence of diacylated byproducts can be monitored and confirmed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to monitor the progress of a reaction and visualize the formation of new, often more nonpolar, spots corresponding to byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the crude product and can separate the desired product from byproducts.
-
Mass Spectrometry (MS): Used in conjunction with GC or LC, MS can confirm the identity of the diacylated byproduct by determining its molecular weight.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the ratio of mono- to di-acylated product in the crude mixture.[5]
Troubleshooting Guide: Diacylation in Peptide Synthesis
Problem: My peptide synthesis is yielding a significant amount of diacylated product.
This issue commonly arises from the unintended acylation of reactive side chains or secondary amines. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution & Explanation |
| Incomplete Side-Chain Protection | Ensure that amino acids with reactive side-chain nucleophiles (e.g., Lys, Orn, Dab) are protected with appropriate orthogonal protecting groups (e.g., Boc, Mtt).[9][10] This is the most common cause of diacylation. |
| Suboptimal Coupling Reagents | Use highly efficient and selective coupling reagents like HATU, HCTU, or COMU.[11] These reagents can accelerate the desired N-α acylation, minimizing the time available for side-chain reactions. |
| Prolonged Reaction Times | Optimize the coupling time. While longer times can drive difficult couplings to completion, they also increase the opportunity for side reactions.[1] Monitor the reaction to determine the optimal endpoint. |
| Steric Hindrance | For sterically hindered couplings, consider using specialized strategies such as incorporating pseudoproline dipeptides or Dmb/Hmb-protected derivatives to disrupt aggregation and improve kinetics.[1] |
| Inappropriate Solvent System | Use solvent mixtures that prevent peptide aggregation, such as those containing DMF, NMP, and DCM.[1][11] Aggregation can expose reactive side chains while sterically shielding the target N-terminus. |
Logical Workflow for Troubleshooting Diacylation
The following diagram illustrates a step-by-step process for diagnosing and resolving issues with diacylated byproduct formation.
Caption: Troubleshooting workflow for diacylation.
Troubleshooting Guide: Polyacylation in Friedel-Crafts Reactions
Problem: I am observing more than one acyl group being added to my aromatic substrate.
While the acyl group is deactivating, making a second acylation difficult, it can occur under certain conditions.[2][4]
| Potential Cause | Recommended Solution & Explanation |
| Highly Activated Substrate | If the aromatic ring is extremely electron-rich (e.g., phenol, aniline), its high reactivity can overcome the deactivating effect of the first acyl group. Consider using a milder Lewis acid or less reactive acylating agent. |
| Incorrect Stoichiometry | Using a large excess of the acylating agent or Lewis acid catalyst can drive the reaction towards polyacylation.[2] Use a stoichiometric amount of the Lewis acid and a slight excess (1.0-1.2 equivalents) of the acylating agent. |
| High Reaction Temperature | Excessively high temperatures can provide the energy needed to overcome the activation barrier for a second acylation.[2] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Quantitative Data on Selectivity
Strategic choice of reagents and scaffolds can dramatically improve the ratio of mono- to di-acylated products. The table below presents data from a study using a novel scaffold for peptide cyclization.
| Method | Scaffold/Linker | Monoacylated:Diacylated Ratio | Reference |
| Scaffold-Mediated Cyclization | Diaminonicotinic Acid (DAN) | 99:1 | [5] |
This high selectivity is attributed to the electron-withdrawing nature of the scaffold's pyridyl nitrogen, which selectively reduces the nucleophilicity of the adjacent amine.[5]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol outlines a standard coupling cycle using Fmoc-protected amino acids, emphasizing the use of side-chain protection to prevent diacylation.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment once more.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the side-chain protected Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Repeat the cycle of deprotection and coupling for the next amino acid in the sequence.
SPPS Workflow Diagram
This diagram visualizes the cyclic nature of SPPS and emphasizes the central role of side-chain protection.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. google.com [google.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. brieflands.com [brieflands.com]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis - 泰和伟业 [cdthchem.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3'-Trifluoromethylisobutyranilide
In the landscape of pharmaceutical research and development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of drug substances. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3'-Trifluoromethylisobutyranilide against alternative analytical techniques. The methodologies and data presented are based on established practices for structurally similar compounds, offering a robust framework for researchers, scientists, and drug development professionals.
Proposed HPLC Method for this compound
An HPLC method is proposed for the routine analysis of this compound, drawing upon established methodologies for compounds with similar chemical moieties, such as leflunomide and other trifluoromethyl-containing pharmaceuticals.[1] A reversed-phase approach is recommended for optimal separation and quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is suitable.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water or a phosphate buffer is likely to provide good peak shape and resolution. A starting point could be a 75:25 (v/v) mixture of acetonitrile and water.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection Wavelength: The UV detection wavelength should be selected based on the maximum absorbance of this compound, which can be determined using a UV scan. Wavelengths in the range of 210-260 nm have been used for similar compounds.[1][3]
-
Injection Volume: A typical injection volume would be 10-20 µL.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 25°C, will ensure reproducibility.[3]
Method Validation:
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing blank samples and samples spiked with potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated HPLC method for this compound, based on data from validated methods for structurally related compounds.
| Validation Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.998 |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | Analyte-dependent, typically in the ng/mL range |
| Limit of Quantification (LOQ) | Analyte-dependent, typically in the ng/mL range |
Note: The actual values for LOD and LOQ would need to be experimentally determined for this compound.
Alternative Analytical Methods
While HPLC is a widely used and robust technique, other analytical methods can be considered for the analysis of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For trifluoromethyl-substituted compounds, GC-MS has been shown to be effective.[4][5]
-
Methodology: The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
Advantages: High sensitivity and selectivity, providing structural information for identification.
-
Disadvantages: Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity to the sample preparation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a primary method for structural elucidation and can also be used for quantitative analysis (qNMR).
-
Methodology: The sample is placed in a strong magnetic field, and the nuclear magnetic resonance of the atoms is measured.
-
Advantages: Provides detailed structural information and can be a primary ratio method for quantification without the need for a specific reference standard of the analyte.
-
Disadvantages: Lower sensitivity compared to HPLC and GC-MS, and requires more expensive instrumentation.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | NMR |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning and mass analysis | Nuclear magnetic resonance |
| Applicability | Wide range of compounds, including non-volatile and thermally labile | Volatile and semi-volatile compounds | Soluble compounds with NMR-active nuclei |
| Sensitivity | High (ng-µg/mL) | Very high (pg-ng/mL) | Moderate (µg-mg/mL) |
| Selectivity | Good to excellent | Excellent | Excellent |
| Quantitative Accuracy | Excellent | Good to excellent | Excellent (as a primary method) |
| Sample Throughput | High | Moderate | Low |
| Instrumentation Cost | Moderate | High | Very high |
Visualizations
The following diagrams illustrate the experimental workflow for the validation of the proposed HPLC method and a comparison of the analytical techniques.
Caption: Experimental workflow for HPLC method validation.
Caption: Comparison of analytical techniques.
References
Confirming the Structure of 3'-Trifluoromethylisobutyranilide by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 3'-Trifluoromethylisobutyranilide. By comparing expected spectral data with experimentally obtained results, researchers can unequivocally verify the compound's identity and purity. This guide outlines the predicted ¹H, ¹³C, and ¹⁹F NMR data, a detailed experimental protocol for data acquisition, and a logical workflow for structural elucidation.
Predicted NMR Data for Structural Verification
The structure of this compound, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is comprised of an isobutyryl group and a 3-trifluoromethylphenyl group linked by an amide bond. The expected NMR signals for each part of the molecule provide a unique fingerprint for its identification.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aliphatic isobutyryl protons, the aromatic protons, and the amide proton. The predicted chemical shifts (in ppm, relative to TMS), multiplicities, and assignments are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH(CH₃ )₂ | ~ 1.25 | Doublet (d) | 6H | ~ 6.9 |
| -CH (CH₃)₂ | ~ 2.5 - 2.7 | Septet (sept) | 1H | ~ 6.9 |
| Aromatic H (H4', H5', H6') | ~ 7.3 - 7.6 | Multiplet (m) | 3H | - |
| Aromatic H (H2') | ~ 7.8 - 8.0 | Singlet (s) or Multiplet (m) | 1H | - |
| Amide NH | ~ 7.5 - 8.5 (variable) | Broad Singlet (br s) | 1H | - |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the trifluoromethyl group will cause the C-3' and CF₃ carbons to appear as quartets due to C-F coupling.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -CH(C H₃)₂ | ~ 19 | Singlet |
| -C H(CH₃)₂ | ~ 36 | Singlet |
| C F₃ | ~ 124 (q, J ≈ 272 Hz) | Quartet |
| Aromatic CHs | ~ 115 - 130 | Singlets |
| Aromatic C-NH | ~ 139 | Singlet |
| Aromatic C -CF₃ | ~ 131 (q, J ≈ 33 Hz) | Quartet |
| Amide C =O | ~ 176 | Singlet |
Predicted ¹⁹F NMR Data
Fluorine-19 NMR is a highly sensitive technique that can confirm the presence of the trifluoromethyl group. For this compound, a single signal is expected.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |
| -CF₃ | ~ -62 to -63 | Singlet (s) |
Experimental Protocols for NMR Data Acquisition
Accurate and high-quality NMR data is crucial for structural confirmation. The following is a standard protocol for the preparation and analysis of a sample of this compound.
2.1. Sample Preparation
-
Weigh approximately 10-20 mg of the synthesized and purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may affect the chemical shift of the amide proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic protons.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition :
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: spectral width of ~50 ppm centered around -60 ppm. ¹⁹F NMR is highly sensitive, so fewer scans are generally needed compared to ¹³C NMR.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F, an external standard like CFCl₃ is often used.
-
Integrate the signals in the ¹H NMR spectrum.
-
Visualization of the Structural Confirmation Workflow
The process of confirming the structure of this compound using NMR can be visualized as a logical workflow, from sample preparation to final structure verification.
Caption: Workflow for the structural confirmation of this compound by NMR.
Predicted ¹H NMR Splitting Patterns
A key aspect of structural confirmation is the analysis of spin-spin coupling, which results in the splitting of NMR signals. The diagram below illustrates the expected splitting patterns for the protons of the isobutyryl group.
Caption: Predicted ¹H NMR splitting patterns for the isobutyryl moiety.
By systematically comparing the acquired experimental NMR data with the predicted values and patterns outlined in this guide, researchers can confidently confirm the chemical structure of this compound, ensuring the integrity of their research and development efforts.
Spectroscopic Verification of 3'-Trifluoromethylisobutyranilide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the verification of 3'-Trifluoromethylisobutyranilide. It includes summaries of expected data, detailed experimental protocols, and a comparison with alternative analytical methods to assist in selecting the most appropriate technique for compound confirmation and purity assessment.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural verification of this compound.
| Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Singlet | 1H | Ar-H (H2) |
| ~7.6-7.8 | Doublet | 1H | Ar-H (H6) |
| ~7.4-7.6 | Triplet | 1H | Ar-H (H5) |
| ~7.3-7.4 | Doublet | 1H | Ar-H (H4) |
| ~7.5 (broad) | Singlet | 1H | N-H |
| ~2.6-2.8 | Septet | 1H | CH(CH₃)₂ |
| ~1.2-1.3 | Doublet | 6H | CH(CH₃)₂ |
| Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) | |
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O |
| ~139 | Ar-C1 |
| ~131 (q, JCF ≈ 33 Hz) | Ar-C3 |
| ~129 | Ar-C5 |
| ~124 (q, JCF ≈ 272 Hz) | CF₃ |
| ~122 | Ar-C6 |
| ~120 | Ar-C4 |
| ~117 | Ar-C2 |
| ~36 | CH(CH₃)₂ |
| ~19 | CH(CH₃)₂ |
| Table 3: Key IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3250 | N-H Stretch (Amide) |
| 3100-3000 | C-H Stretch (Aromatic) |
| 2970-2870 | C-H Stretch (Aliphatic) |
| 1680-1650 | C=O Stretch (Amide I) |
| 1550-1520 | N-H Bend (Amide II) |
| 1350-1150 | C-F Stretch (Trifluoromethyl) |
| Table 4: Mass Spectrometry Fragmentation Data | |
| m/z | Proposed Fragment |
| 231 | [M]⁺ (Molecular Ion) |
| 188 | [M - C₃H₇]⁺ |
| 160 | [M - C₃H₇O]⁺ |
| 145 | [CF₃C₆H₄NH]⁺ |
| 111 | [C₆H₄NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
| 43 | [C₃H₇]⁺ |
Comparison with Alternative Analytical Methods
While spectroscopic methods provide detailed structural information, chromatographic techniques are valuable for assessing purity and quantifying the compound.
| Table 5: Comparison of Analytical Techniques | ||||
| Technique | Information Provided | Advantages | Disadvantages | Typical Application |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structure determination. | Lower sensitivity, requires higher sample concentration. | Primary structure elucidation and confirmation. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Limited structural detail, complex spectra can be difficult to interpret. | Rapid confirmation of functional groups. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Isomers may not be distinguishable without fragmentation analysis. | Molecular weight determination and impurity identification. |
| HPLC-UV | Purity assessment and quantification. | High sensitivity and resolving power for complex mixtures. | Requires a chromophore for UV detection, does not provide detailed structural information. | Purity analysis and quality control. |
| GC-MS | Separation of volatile compounds and their mass spectra. | Excellent for volatile and semi-volatile compounds, provides both retention time and mass spectral data. | Requires derivatization for non-volatile compounds. | Analysis of volatile impurities and by-products. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. A proton-decoupled pulse program is typically used.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer with a sample holder
Procedure:
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer. For EI, a direct insertion probe or GC inlet can be used.
-
Ionize the sample in the source. For EI, a standard electron energy of 70 eV is typically used.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a range of mass-to-charge ratios (e.g., m/z 40-500) to obtain the mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
Visualizations
Caption: Experimental workflow for the spectroscopic verification of this compound.
Caption: Logical relationship between different analytical techniques for compound verification.
comparison of different synthetic routes to 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic routes to 3'-Trifluoromethylisobutyranilide, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity to aid researchers in selecting the optimal method for their specific needs.
Introduction
This compound, also known as N-(3-(trifluoromethyl)phenyl)isobutyramide, is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the development of numerous therapeutic agents. This guide evaluates three primary synthetic strategies: classical acylation with isobutyryl chloride, acylation with isobutyric anhydride, and a modern cobalt-catalyzed cross-coupling reaction.
Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between yield, cost, safety, and scalability. The following table summarizes the key quantitative data for the three primary methods of synthesizing 3'-Trluoromethylisobutyranilide.
| Parameter | Route 1: Acylation with Isobutyryl Chloride | Route 2: Acylation with Isobutyric Anhydride | Route 3: Cobalt-Catalyzed Cross-Coupling |
| Starting Materials | 3-(Trifluoromethyl)aniline, Isobutyryl chloride | 3-(Trifluoromethyl)aniline, Isobutyric anhydride | 3-Iodobenzotrifluoride, Isobutyramide |
| Key Reagents | Triethylamine or Pyridine | Acetic Anhydride (as dehydrating agent) | Cobalt(II) oxalate dihydrate, Cs₂CO₃, DMEDA |
| Solvent | Toluene or Dichloromethane | Acetic Acid | Water |
| Reaction Temperature | 0 - 30 °C | Reflux | 120 - 130 °C |
| Reaction Time | 2 - 6 hours | 2 - 4 hours | 24 hours |
| Reported Yield | High (e.g., ~98%)[1] | Moderate to High | Good |
| Purification Method | Recrystallization or Column Chromatography[2] | Recrystallization | Column Chromatography[3] |
| Byproducts | Triethylamine hydrochloride | Acetic acid | Various inorganic salts |
| Advantages | High yield, readily available starting materials, well-established procedure. | Avoids the use of a corrosive acid chloride, byproduct is less hazardous. | Utilizes different starting materials which may be more readily available in some contexts. |
| Disadvantages | Isobutyryl chloride is corrosive and moisture-sensitive. | Isobutyric anhydride is less reactive than the acid chloride. | Requires a metal catalyst, longer reaction time, and higher temperature. |
Experimental Protocols
Route 1: Acylation of 3-(Trifluoromethyl)aniline with Isobutyryl Chloride (Schotten-Baumann Reaction)
This method is a classic and efficient approach for amide bond formation.[2]
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-(trifluoromethyl)aniline (0.1 mol) and triethylamine (0.12 mol) in 150 mL of toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add isobutyryl chloride (0.11 mol) dropwise to the stirred solution, maintaining the temperature below 30 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 100 mL of water and stir for 30 minutes.
-
Separate the organic layer, wash it sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Route 2: Acylation of 3-(Trifluoromethyl)aniline with Isobutyric Anhydride
This route offers a milder alternative to the use of isobutyryl chloride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (0.1 mol) and isobutyric anhydride (0.15 mol).
-
Add a catalytic amount of a dehydrating agent, such as acetic anhydride, or a Lewis acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring to precipitate the product and hydrolyze the excess anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and purify by recrystallization.
Route 3: Cobalt-Catalyzed Cross-Coupling
This modern approach provides an alternative disconnection for the target molecule.[3]
Procedure:
-
In a reaction vial equipped with a magnetic stir bar and a polytetrafluoroethylene-sealed screw cap, add cobalt(II) oxalate dihydrate (0.294 mmol), Cs₂CO₃ (2.94 mmol), isobutyramide (1.47 mmol), N,N'-dimethylethylenediamine (DMEDA) (0.588 mmol), distilled water (0.3 mL), and 3-iodobenzotrifluoride (2.205 mmol).[3]
-
Seal the vial and stir the reaction mixture vigorously in a closed system at 120-130 °C for 24 hours.[3]
-
Cool the reaction mixture to room temperature and dilute with dichloromethane (CH₂Cl₂).[3]
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate), to afford N-(3-(trifluoromethyl)phenyl)isobutyramide.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the three synthetic routes.
Caption: Overview of the three synthetic routes to this compound.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
The choice of the most suitable synthetic route for 3'-Trluoromethylisobutyranilide depends heavily on the specific requirements of the research or production setting.
-
Route 1 (Acylation with Isobutyryl Chloride) is a robust and high-yielding method, ideal for laboratory-scale synthesis where the handling of isobutyryl chloride is manageable.
-
Route 2 (Acylation with Isobutyric Anhydride) presents a safer and more environmentally friendly alternative, although potentially with slightly lower reactivity. It is a strong candidate for larger-scale production where minimizing corrosive reagents is a priority.
-
Route 3 (Cobalt-Catalyzed Cross-Coupling) offers a novel disconnection and may be advantageous if the traditional starting materials are unavailable or if exploring new catalytic methods is a research goal. However, the need for a catalyst and more stringent reaction conditions might make it less practical for routine synthesis.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the most appropriate synthetic strategy for their objectives.
References
A Comparative Guide to the Reactivity of Substituted Anilines in Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted anilines in acylation reactions, supported by experimental data and detailed protocols. Understanding the factors that influence the rate of acylation is crucial for optimizing reaction conditions and predicting outcomes in synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals.
Comparative Reactivity of Substituted Anilines
The reactivity of the amino group in aniline is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the nucleophilicity of the nitrogen atom, thereby accelerating the rate of acylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to a slower reaction.
This relationship can be quantified using the Hammett equation, which relates the reaction rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
For the acylation of substituted anilines, the reaction constant (ρ) is negative, indicating that the reaction is favored by electron-donating groups (which have negative σ values). A Hammett plot for the reaction of aniline derivatives shows a linear relationship with a negative slope. For instance, a study on the reaction of substituted anilines with a given electrophile yielded a ρ value of -1.36404, confirming the sensitivity of the reaction to electronic effects.[1]
The following table summarizes the qualitative and semi-quantitative data on the relative reactivity of various substituted anilines in acylation reactions.
| Substituent (para-) | Electronic Effect | Relative Reactivity vs. Aniline | Rationale |
| -OCH₃ (Anisidine) | Strong Electron-Donating | Faster | The methoxy group increases electron density on the nitrogen through resonance, enhancing its nucleophilicity. |
| -CH₃ (Toluidine) | Electron-Donating | Faster | The methyl group is an electron-donating group that increases the nucleophilicity of the amino group. |
| -H (Aniline) | Reference | Baseline | The unsubstituted aniline serves as the reference for comparison. |
| -Cl (Chloroaniline) | Electron-Withdrawing | Slower | The chloro group is an electron-withdrawing group that decreases the electron density on the nitrogen. |
| -NO₂ (Nitroaniline) | Strong Electron-Withdrawing | Slowest | The nitro group is a strong electron-withdrawing group, significantly reducing the nucleophilicity of the amino group. |
Experimental Protocols
Here are detailed methodologies for the acylation of aniline, which can be adapted for substituted anilines.
Protocol 1: Acetylation of Aniline using Acetic Anhydride and Sodium Acetate
This is a common and straightforward method for the acetylation of aniline.
Materials:
-
Aniline (or substituted aniline)
-
Acetic Anhydride
-
Sodium Acetate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (95%)
Procedure:
-
Dissolve 500 mg of aniline in 14 mL of water. Two layers may be observed as aniline is not fully miscible in water.
-
Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water.
-
In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution to the mixture. Acetanilide will precipitate as a white solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure acetanilide.
Protocol 2: Catalyst-Free Acylation under Neat Conditions
This method is an example of a green chemistry approach, avoiding the use of solvents.
Materials:
-
Aniline (or substituted aniline)
-
Acetic Anhydride
Procedure:
-
In a round-bottom flask, place 1.0 mmol of the aniline derivative.
-
Add 1.2 mmol of acetic anhydride to the flask.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a short period.
-
Upon completion, the product can be purified by recrystallization or column chromatography if necessary.
Visualizations
Reaction Mechanism
The acylation of aniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This is followed by the elimination of a leaving group (e.g., acetate ion) to form the corresponding acetanilide.
Caption: General mechanism of aniline acylation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of acetanilide from aniline.
Caption: A typical experimental workflow for aniline acylation.
Substituent Effects on Reactivity
This diagram illustrates the logical relationship between the electronic nature of substituents on the aniline ring and the resulting reactivity in acylation.
References
A Comparative Guide to Flutamide Precursors: 3'-Trifluoromethylisobutyranilide vs. Other Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Flutamide, a non-steroidal antiandrogen, is a crucial medication in the treatment of prostate cancer. Its synthesis can be approached through various pathways, each with distinct advantages and disadvantages. This guide provides an objective comparison of the synthetic routes to Flutamide, with a particular focus on the performance of 3'-Trifluoromethylisobutyranilide as a key intermediate against other common precursors. The comparison is supported by experimental data on yield, purity, and reaction conditions, along with detailed experimental protocols and visual aids to elucidate the chemical transformations and biological context.
Executive Summary
The two primary commercial routes for Flutamide synthesis start from either 3-trifluoromethylaniline or 4-nitro-3-trifluoromethylaniline. The pathway involving This compound as an intermediate begins with 3-trifluoromethylaniline, which is acylated to form this compound, followed by a nitration step to yield Flutamide. The alternative and more direct route involves the acylation of 4-nitro-3-trifluoromethylaniline.
Based on available data, the synthetic route starting from 4-nitro-3-trifluoromethylaniline demonstrates a higher overall yield and purity. One patented process reports a final yield of 92% with a purity exceeding 99.8%[1]. In contrast, while the synthesis through this compound is described as having a "good yield," specific quantitative data for the final nitration step is less readily available in the public domain, making a direct quantitative comparison challenging.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the two primary synthetic pathways to Flutamide.
| Parameter | Route 1: Via this compound | Route 2: Via 4-nitro-3-trifluoromethylaniline |
| Starting Material | 3-Trifluoromethylaniline | 4-nitro-3-trifluoromethylaniline |
| Key Intermediate | This compound | Not applicable |
| Overall Yield | "Good" (Specific quantitative data for the final nitration step is not consistently reported) | Up to 92% (after recrystallization)[1] / 73.04% (in pyridine)[2] |
| Purity of Final Product | Not specified in detail | >99.8%[1] |
| Number of Steps | 2 (Acylation followed by Nitration) | 1 (Acylation) |
| Reaction Conditions | Acylation: Typically with isobutyryl chloride and a base. Nitration: Requires strong nitrating agents. | Acylation: Isobutyryl chloride in the presence of a base or catalyst (e.g., pyridine, DMAP)[1][3]. |
Experimental Protocols
Route 1: Synthesis of Flutamide via this compound
This two-step process involves the initial synthesis of the intermediate, this compound, followed by its nitration.
Step 1: Synthesis of this compound
-
Materials: 3-(Trifluoromethyl)aniline, isobutyryl chloride, pyridine (or another suitable base), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve 3-(trifluoromethyl)aniline in the chosen solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add isobutyryl chloride to the solution while stirring. Pyridine is used to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound[4].
-
Step 2: Nitration of this compound to Flutamide
-
Materials: this compound, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Procedure:
-
Carefully add this compound to a pre-cooled mixture of concentrated sulfuric acid and nitric acid with vigorous stirring.
-
Maintain the temperature of the reaction mixture, as nitration reactions are highly exothermic.
-
After the addition is complete, continue stirring at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Pour the reaction mixture onto crushed ice to precipitate the crude Flutamide.
-
Filter the solid, wash with water until neutral, and dry.
-
The crude Flutamide is then purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product of high purity[5].
-
Route 2: Synthesis of Flutamide from 4-nitro-3-trifluoromethylaniline
This is a more direct, one-step acylation reaction.
-
Materials: 4-nitro-3-trifluoromethylaniline, isobutyryl chloride, a solvent (e.g., 1,2-dichloroethane or pyridine), and a catalyst/acid scavenger (e.g., 4-dimethylaminopyridine (DMAP) or pyridine)[1][3].
-
Procedure (based on a patented process with high yield):
-
To a reaction vessel, add 1,2-dichloroethane, N,N-dimethylacetamide (as an acid scavenger), 4-nitro-3-trifluoromethylaniline, and DMAP[1].
-
Cool the mixture to 5-10 °C with an ice bath.
-
Slowly add isobutyryl chloride dropwise while maintaining the temperature.
-
After the addition, allow the reaction to proceed at 18-25 °C until the starting material is completely consumed (monitored by TLC)[1].
-
Add water and heat to distill off the 1,2-dichloroethane.
-
The crude Flutamide precipitates from the aqueous solution and is collected by filtration[1].
-
The crude product is then recrystallized from ethanol to yield the final, high-purity Flutamide[1].
-
Visualizing the Synthetic Pathways and Mechanism of Action
To better understand the chemical transformations and the biological target of Flutamide, the following diagrams are provided.
Caption: Comparative synthetic pathways to Flutamide.
Caption: General experimental workflow for Flutamide synthesis.
Flutamide exerts its therapeutic effect by competitively inhibiting the androgen receptor, thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent gene transcription that promotes prostate cell growth[6].
Caption: Flutamide's mechanism of action on the androgen receptor signaling pathway.
Conclusion
For researchers and drug development professionals, the choice of a synthetic route for Flutamide will depend on a balance of factors including yield, purity requirements, cost of starting materials, and process simplicity. The acylation of 4-nitro-3-trifluoromethylaniline appears to be a more efficient and higher-yielding pathway based on the currently available literature. However, the route involving this compound offers an alternative pathway that may be advantageous under specific manufacturing or raw material availability constraints. Further process optimization and detailed quantitative analysis of the nitration of this compound would be beneficial for a more complete head-to-head comparison.
References
- 1. CN103408447A - Process for synthesizing flutamide - Google Patents [patents.google.com]
- 2. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]
- 3. drnerz.com [drnerz.com]
- 4. Buy this compound | 1939-27-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Flutamide? [synapse.patsnap.com]
Comparative Analysis of Flutamide Impurity E (3'-Trifluoromethylisobutyranilide) for Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Flutamide Impurity E (3'-Trifluoromethylisobutyranilide), a critical quality attribute in the manufacturing of the non-steroidal antiandrogen drug, Flutamide. This document offers a comparative overview of analytical methodologies, presents detailed experimental protocols, and discusses alternative anti-androgen therapies, supported by experimental data to aid in research, development, and quality control processes.
Introduction to Flutamide and the Significance of Impurity Profiling
Flutamide is a non-steroidal antiandrogen medication primarily used in the treatment of prostate cancer.[1] Its therapeutic action is achieved by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR), thereby preventing the receptor's translocation to the nucleus and subsequent modulation of gene expression that promotes cancer cell growth.[]
Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) and finished drug products. These impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. The presence of impurities, even in trace amounts, can affect the efficacy and safety of the drug. Therefore, stringent control and monitoring of impurities are mandated by regulatory agencies worldwide. Flutamide can contain several process-related and degradation impurities, making robust analytical methods essential for ensuring its quality and safety.
Flutamide Impurity E: Profile and Analytical Considerations
Flutamide Impurity E is chemically known as 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide or this compound.[3][4][5]
Chemical Profile:
| Property | Value |
| Chemical Name | 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
| Synonyms | This compound, Flutamide Imp. E (EP) |
| CAS Number | 1939-27-1 |
| Molecular Formula | C₁₁H₁₂F₃NO |
| Molecular Weight | 231.21 g/mol |
Origin and Synthesis:
Flutamide Impurity E is a process-related impurity that can be formed during the synthesis of Flutamide. One of the synthetic routes for Flutamide involves the acylation of 3-(trifluoromethyl)aniline with isobutyryl chloride. If the starting material, 3-(trifluoromethyl)aniline, is not completely converted to the final product or if side reactions occur, this compound can be formed.
Comparative Analysis of Analytical Methods for Flutamide and its Impurities
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Flutamide and its impurities due to its high resolution, sensitivity, and specificity. Various HPLC methods have been developed and validated for this purpose.
Overview of Common Flutamide Impurities
Besides Impurity E, other common impurities associated with Flutamide are listed in the United States Pharmacopeia (USP).
| Impurity Name | Common Name/Synonym | Acceptance Criteria (USP, NMT %) |
| Flutamide Related Compound A | 4-Nitro-3-(trifluoromethyl)aniline | 0.15 |
| Flutamide Related Compound B | N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide | 0.2 |
| 3-(Trifluoromethyl)aniline | 0.2 | |
| Propionyl analog | N-[4-Nitro-3-(trifluoromethyl)phenyl]propionamide | 0.3 |
| Desnitroflutamide | N-[3-(Trifluoromethyl)phenyl]isobutyramide | 0.2 |
| o-Flutamide | N-[2-Nitro-3-(trifluoromethyl)phenyl]isobutyramide | 0.2 |
| Any unknown impurity | 0.05 | |
| Total impurities | 0.4 |
Comparison of HPLC Method Performance for Flutamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 (USP) |
| Column | C8 (150 x 4.6 mm, 5 µm) | C8 | C18 (L1 packing, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:KH₂PO₄ buffer (pH 3.2) (29:38:33 v/v/v)[6] | Acetonitrile:Water (50:50 v/v) | Acetonitrile:Water (45:55 v/v) |
| Detector | UV at 226.4 nm[6] | UV at 294 nm | UV at 240 nm |
| Linearity Range | 62.5 - 16000 ng/mL | 10 - 125 µg/mL | Not specified |
| LOD | Not specified | Not specified | Not specified |
| LOQ | 62.5 ng/mL[6] | Not specified | Not specified |
| Accuracy (% Recovery) | 86.7 - 105% | 98 - 102% | Not specified |
| Precision (RSD %) | 0.2 - 5.3% | < 1% | Not specified |
Detailed Experimental Protocols
The following is a representative HPLC method for the analysis of Flutamide and its impurities, based on the USP monograph.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify Flutamide and its related impurities in a drug substance or product.
Materials:
-
Flutamide Reference Standard (RS)
-
Flutamide Impurity Reference Standards (as required)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 analytical column (L1 packing, 250 x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (45:55 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Flutamide RS in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).
-
Prepare separate standard solutions for each impurity if available.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Flutamide sample in the mobile phase to obtain a concentration similar to the standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., n=5) to check for system precision. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
The tailing factor for the Flutamide peak should be between 0.8 and 1.5.
-
The theoretical plates for the Flutamide peak should be greater than 2000.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peaks based on their retention times relative to the Flutamide peak.
-
Calculate the amount of each impurity in the sample using the following formula:
-
Comparison with Alternative Anti-Androgen Drugs
Bicalutamide and Nilutamide are other non-steroidal antiandrogens used in the treatment of prostate cancer. A comparison of their impurity profiles is essential for a comprehensive understanding of the quality considerations for this class of drugs.
Bicalutamide
Bicalutamide is a potent and selective androgen receptor antagonist. Common impurities in Bicalutamide can arise from its synthesis and degradation.
Common Bicalutamide Impurities:
| Impurity Name | Origin |
| Bicalutamide Impurity A | Process-related |
| Bicalutamide Impurity B | Process-related |
| Bicalutamide Impurity C | Process-related |
| Bicalutamide Impurity D | Process-related |
Analytical methods for Bicalutamide and its impurities also primarily rely on HPLC.
Nilutamide
Nilutamide is another non-steroidal antiandrogen. Its synthesis can also lead to the formation of several process-related impurities.
Common Nilutamide Impurities:
| Impurity Name | Origin |
| Nilutamide Impurity A | Process-related |
| Nilutamide Impurity B | Process-related |
| Nilutamide Impurity C | Process-related |
| Nilutamide Impurity D | Process-related |
Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of Flutamide in blocking the androgen receptor signaling pathway.
Caption: Flutamide blocks androgen receptor signaling.
Experimental Workflow for HPLC Impurity Analysis
The diagram below outlines the general workflow for the analysis of pharmaceutical impurities using HPLC.
Caption: General workflow for HPLC impurity analysis.
Conclusion
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. For Flutamide, Impurity E (this compound) is a key process-related impurity that requires careful monitoring. This guide has provided a comparative analysis of analytical methods, with a focus on HPLC, and detailed experimental protocols to aid in the quality control of Flutamide. Furthermore, a comparison with alternative anti-androgen drugs highlights the common challenges and approaches in impurity profiling for this class of pharmaceuticals. The provided diagrams offer a visual representation of the drug's mechanism of action and the analytical workflow, serving as valuable resources for researchers and professionals in the field.
References
A Comparative Guide to the Efficacy of Different Bases in Aniline Acylation
For Researchers, Scientists, and Drug Development Professionals
The acylation of aniline is a fundamental transformation in organic synthesis, crucial for the protection of the amino group and the synthesis of a wide range of pharmaceuticals and fine chemicals. The choice of base in this reaction plays a pivotal role in determining the reaction's efficiency, yield, and overall success. This guide provides an objective comparison of the performance of various bases in aniline acylation, supported by experimental data and detailed protocols.
The Role of the Base in Aniline Acylation
In the acylation of aniline, a base is primarily used to neutralize the acidic byproduct formed during the reaction, typically a carboxylic acid or hydrogen halide, which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Furthermore, certain bases can also act as nucleophilic catalysts, activating the acylating agent and accelerating the reaction.
Comparison of Common Bases
The selection of a suitable base depends on several factors, including the reactivity of the aniline derivative, the chosen acylating agent (e.g., acetic anhydride or acetyl chloride), and the desired reaction conditions. The following table summarizes the performance of commonly employed bases in aniline acylation.
| Base | Acylating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Potassium Carbonate (K₂CO₃) | Acetyl Chloride | Acetonitrile | 15 min | 94 | |
| Potassium Carbonate (K₂CO₃) | Acetyl Chloride | Chloroform | 20 min | 92 | |
| Potassium Carbonate (K₂CO₃) | Acetyl Chloride | Ethyl Acetate | 20 min | 90 | |
| Potassium Carbonate (K₂CO₃) | Acetyl Chloride | Dimethylformamide (DMF) | 15 min | 95 | |
| Triethylamine (TEA) | Acetyl Chloride | Dimethylformamide (DMF) | 60 min | Moderate | |
| Sodium Acetate (NaOAc) | Acetic Anhydride | Water/HCl | Not Specified | High | [1] |
| Pyridine | Acetic Anhydride | Not Specified | Not Specified | High |
Note: The data presented is compiled from different studies and the reaction conditions may not be identical. Direct comparison of yields and reaction times should be made with caution.
Discussion of Base Efficacy
-
Inorganic Bases (e.g., Potassium Carbonate, Sodium Acetate): These are mild bases that are effective in neutralizing the acidic byproducts. They are particularly useful when a strong base might cause side reactions. Sodium acetate is commonly used in aqueous conditions with acetic anhydride.[1] Potassium carbonate has been shown to be highly effective with acetyl chloride in various organic solvents, leading to high yields in short reaction times.
-
Organic Amine Bases (e.g., Pyridine, Triethylamine): These bases serve a dual purpose. They not only neutralize the acid produced but can also act as nucleophilic catalysts. Pyridine is a classic catalyst for acylation reactions. Triethylamine is a stronger, non-nucleophilic base often used as an acid scavenger. In a comparative study of a similar benzoylation reaction, triethylamine (TEA) provided a higher yield (71.8%) compared to pyridine (65.3%), which was attributed to the greater basicity of TEA.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of base-catalyzed aniline acylation and a typical experimental workflow.
Caption: Base-catalyzed acylation of aniline.
References
The Trifluoromethyl Group's Profound Influence on Aniline Reactivity: A Comparative Guide
References
The Trifluoromethyl Group: A Key to Enhancing Metabolic Stability in Anilide-Containing Compounds
A Comparative Guide for Researchers in Drug Discovery
In the pursuit of developing robust drug candidates, medicinal chemists are in a constant search for molecular modifications that can enhance metabolic stability, thereby improving pharmacokinetic profiles and overall efficacy. The strategic introduction of a trifluoromethyl (CF3) group into anilide-containing molecules has emerged as a powerful strategy to mitigate metabolic liabilities. This guide provides an objective comparison of the metabolic stability of trifluoromethylated anilides against their non-fluorinated analogs and other alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Anilides, while being a common scaffold in medicinal chemistry, are often susceptible to metabolic degradation, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive metabolites and rapid clearance from the body. The introduction of a trifluoromethyl group can significantly enhance metabolic stability due to the high strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage. This guide will delve into the metabolic pathways of anilides, the protective effect of the trifluoromethyl group, and present comparative data on their metabolic stability.
The Metabolic Fate of Anilides: A Tale of Two Pathways
The metabolism of anilides can be broadly categorized into two main routes: hydrolysis of the amide bond and oxidation of the aromatic ring.
-
Amide Hydrolysis: This process, catalyzed by amidases, cleaves the anilide into its constituent aniline and carboxylic acid. While this can be a significant metabolic pathway for some anilides, it is often the oxidative metabolism that poses a greater challenge in drug design.
-
Oxidative Metabolism: The electron-rich aniline ring is a prime target for oxidation by CYP450 enzymes.[1][2] This can lead to hydroxylation of the aromatic ring, N-dealkylation, and the formation of potentially toxic reactive metabolites like nitrosoarenes and quinone-imines. These reactive species can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions.
The Trifluoromethyl Shield: Blocking Metabolic Hotspots
The introduction of a trifluoromethyl group onto the anilide ring serves as a powerful tool to block these metabolic "hotspots". The strong C-F bond is significantly more resistant to enzymatic attack compared to a C-H bond.[3] By replacing a hydrogen atom with a CF3 group at a position susceptible to oxidation, that metabolic pathway can be effectively shut down. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Comparative Metabolic Stability: A Quantitative Look
While direct head-to-head in vitro metabolic stability data for a large series of anilides and their trifluoromethylated counterparts is not extensively consolidated in the literature, the trend of increased stability is well-documented. The following tables summarize representative data illustrating the impact of the trifluoromethyl group on metabolic stability.
Table 1: Illustrative Comparison of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| Anilide A | (Generic Anilide) | 15 | 46.2 | Aromatic Hydroxylation |
| Anilide A-CF3 | (Generic Trifluoromethylated Anilide) | > 120 | < 5.8 | Shift to alternative, slower metabolic routes |
| Anilide B | (Generic Anilide) | 25 | 27.7 | N-dealkylation |
| Anilide B-CF3 | (Generic Trifluoromethylated Anilide) | 95 | 7.3 | Reduced N-dealkylation |
Note: The data in this table is illustrative and intended to represent the expected trend. Actual values will vary depending on the specific molecular structure.
One study on picornavirus inhibitors demonstrated that while a methyl-substituted oxadiazole analog produced 18 metabolic products in a monkey liver microsomal assay, the corresponding trifluoromethyl analog resulted in only two minor products, with only 4% of the parent compound being metabolized.[4] This highlights the significant protective effect of the trifluoromethyl group.
Alternatives to Trifluoromethylation: Bioisosteric Replacement
An alternative strategy to enhance the metabolic stability of anilides is the use of bioisosteric replacements for the entire aniline moiety. Saturated, three-dimensional carbocyclic scaffolds can mimic the spatial and electronic properties of the aniline group while being less susceptible to oxidative metabolism.
Table 2: Comparison of Trifluoromethylated Anilides with Bioisosteric Replacements
| Strategy | Example Scaffold | Key Advantages | Potential Disadvantages |
| Trifluoromethylation | Trifluoromethyl-substituted aniline | - Blocks specific metabolic hotspots- Often retains binding affinity | - Can alter electronic properties- May not prevent all metabolic pathways |
| Bioisosteric Replacement | Bicyclo[1.1.1]pentane amine | - Significantly improved metabolic stability- Can improve physicochemical properties | - May require significant synthetic effort- Can alter binding mode and activity |
| Bioisosteric Replacement | Aminonorbornane | - Improved metabolic profiles compared to anilines | - Synthesis can be complex |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess metabolic stability.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound when incubated with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).[5]
Hepatocyte Stability Assay
Objective: To assess the overall metabolic stability of a compound in a more complete cellular system that includes both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of viable hepatocytes.
-
Incubation: Incubate the hepatocyte suspension with the test compound at 37°C in a CO2 incubator.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.[6]
-
Termination: Stop the reaction by adding the aliquot to a cold quenching solution containing an internal standard.
-
Sample Processing: Lyse the cells and precipitate proteins. Centrifuge the samples.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
Data Analysis:
-
Similar to the microsomal stability assay, determine the elimination rate constant (k) and in vitro half-life (t½).
-
Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (number of hepatocytes/mL).
Visualizing Metabolic Pathways and Experimental Workflows
Caption: General metabolic pathways of anilides versus trifluoromethylated anilides.
Caption: A typical workflow for an in vitro metabolic stability assay.
Caption: Decision tree for improving the metabolic stability of anilide-containing compounds.
Conclusion
The incorporation of a trifluoromethyl group is a highly effective and widely employed strategy to enhance the metabolic stability of anilide-containing drug candidates. By blocking sites of oxidative metabolism, the CF3 group can significantly increase a compound's half-life and improve its overall pharmacokinetic profile. While bioisosteric replacement of the entire aniline moiety presents a viable alternative, the targeted introduction of a trifluoromethyl group often provides a more direct and synthetically accessible approach to mitigating metabolic liabilities. A thorough understanding and early assessment of metabolic stability using the in vitro assays described in this guide are crucial for the successful development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI) [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
Comparative Guide to Analytical Standards for 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards for 3'-Trifluoromethylisobutyranilide, also known as Flutamide Impurity E. This information is critical for researchers and quality control analysts in the pharmaceutical industry to ensure the accuracy and reliability of their analytical data when monitoring impurities in the anti-cancer drug Flutamide.
Comparison of Analytical Standards
The selection of an appropriate analytical standard is paramount for accurate quantification and qualification of this compound. Standards are available from various suppliers, each with its own set of specifications. Below is a comparative table summarizing the typical product specifications for a certified reference material (CRM) of this compound versus a general-purpose analytical standard. For a comprehensive quality assessment, it is also compared with another common Flutamide impurity, Flutamide Related Compound A.
| Feature | This compound (Certified Reference Material) | This compound (Analytical Standard) | Flutamide Related Compound A (Alternative Standard) |
| Product Name | Flutamide Impurity E | This compound | 4-Nitro-3-(trifluoromethyl)aniline |
| CAS Number | 1939-27-1 | 1939-27-1 | 393-11-3 |
| Molecular Formula | C₁₁H₁₂F₃NO | C₁₁H₁₂F₃NO | C₇H₅F₃N₂O₂ |
| Molecular Weight | 231.21 g/mol | 231.21 g/mol | 206.12 g/mol |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98%[1] | ≥ 99.0% |
| Identity Confirmed by | ¹H NMR, ¹³C NMR, MS, IR | ¹H NMR, MS | ¹H NMR, MS, IR |
| Certified Value & Uncertainty | Provided with Certificate of Analysis | Not typically provided | May be provided for CRMs |
| Traceability | Traceable to SI units | Not typically traceable | May be traceable for CRMs |
| Major Impurities | Each specified impurity ≤ 0.1% | Total impurities ≤ 2% | Each specified impurity ≤ 0.2% |
| Water Content (Karl Fischer) | ≤ 0.5% | Not specified | ≤ 0.5% |
| Residual Solvents | Meets ICH Q3C limits | Not specified | Meets ICH Q3C limits |
| Certificate of Analysis | Comprehensive CoA with all data | Basic CoA with purity | Comprehensive CoA for CRMs |
| Intended Use | Quantitative analysis, method validation, calibration | Qualitative identification, research | Quantitative and qualitative analysis |
Experimental Protocols
Accurate analysis of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of this impurity in Flutamide drug substances and products.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is suitable for the separation and quantification of this compound and other related impurities in Flutamide.
-
Instrumentation: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 30 70 25 30 70 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Standard and Sample Preparation: Dissolve an accurately weighed quantity of the analytical standard or sample in the mobile phase to obtain a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS can be used as a confirmatory identification test for this compound, particularly for volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) and inject into the GC.
Visualizations
Workflow for Analytical Standard Selection and Use
The following diagram illustrates the logical workflow for selecting and utilizing an analytical standard for impurity analysis in a regulated environment.
Caption: Workflow for Analytical Standard Selection and Use.
Logical Comparison of Analytical Standard Grades
This diagram illustrates the hierarchical relationship and key differentiating features between different grades of analytical standards.
Caption: Hierarchy and Attributes of Analytical Standard Grades.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of analytical methodologies for the quantitative analysis of 3'-Trifluoromethylisobutyranilide, a compound of interest in pharmaceutical and chemical research. While specific validated methods for this analyte are not extensively documented in publicly available literature, this document outlines established analytical techniques for structurally similar compounds, including trifluoromethylanilides and isobutyranilide derivatives. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a robust framework for developing and validating analytical protocols for this compound.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the desired level of quantitative precision, the need for impurity profiling, or structural confirmation. The following sections and tables summarize the key performance characteristics of HPLC and GC-MS for the analysis of analogous compounds.
Data Summary
The following table summarizes typical validation parameters for the analysis of trifluoromethyl-substituted anilides and related compounds using HPLC-UV and GC-MS, based on published data for analogous molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Primary Application | Purity testing, quantification, impurity profiling.[1] | Identification, quantification, structural elucidation.[1][2] |
| Advantages | High precision and accuracy, robust, widely available.[1] | High sensitivity and selectivity, definitive identification.[2][3] |
| Limitations | Requires a chromophore, may need derivatization for compounds with poor UV absorbance.[1] | May require derivatization to improve volatility and chromatographic behavior.[4] |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are provided below. These protocols are based on methods developed for structurally related trifluoromethyl and anilide compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for determining the purity and quantifying this compound in the presence of process-related impurities.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][5]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Validation Parameters: To validate the method, assess linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound, especially at low concentrations, and for detailed impurity profiling.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1][2]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1][4]
-
Injection: Splitless injection of 1 µL of the sample solution.[1]
-
Derivatization (if necessary): Acylation of the amine group can improve chromatographic performance. Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) are commonly used.[4]
-
Mass Spectrometry: Electron Ionization (EI) is a standard technique. Key ions for trifluoromethyl-substituted compounds often include fragments corresponding to the trifluoromethylphenyl group.[2][3]
-
Validation: Method validation should be performed according to established guidelines, assessing parameters such as linearity, sensitivity, precision, and accuracy.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and GC-MS analytical methods.
Figure 1. Experimental workflow for HPLC-UV analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3'-Trifluoromethylisobutyranilide: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the operational and disposal plans concerning 3'-Trifluoromethylisobutyranilide, ensuring that its handling and disposal are conducted in a manner that prioritizes safety and regulatory compliance.
Core Principles of Chemical Waste Management
The safe disposal of this compound hinges on a clear understanding of its properties and the associated hazards. While specific institutional and local regulations must always be consulted, the foundational principles of chemical waste management remain constant: identification, segregation, and proper disposal.
**Step-by-Step Disposal Protocol
1. Identification and Classification: The initial and most crucial step is to accurately identify this compound as a hazardous waste. Consultation of the manufacturer-provided Safety Data Sheet (SDS) is imperative to understand its specific hazards, which may include toxicity, environmental harm, and potential for reactivity. This chemical should be classified as a hazardous waste, necessitating a specific disposal pathway in accordance with federal, state, and local regulations.
2. Segregation of Waste: To prevent dangerous chemical reactions, this compound waste must be segregated from incompatible materials. It should not be mixed with other chemical waste streams unless their compatibility is certain. For instance, it should be kept separate from strong oxidizing agents and bases. A designated and properly labeled waste container should be used exclusively for this chemical or for a compatible group of halogenated organic compounds.
3. Proper Labeling: All containers holding this compound waste must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound" (avoiding abbreviations or chemical formulas), the accumulation start date, and the specific hazard warnings as indicated in the SDS (e.g., "Toxic," "Harmful to Aquatic Life").
4. Safe Storage: Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. The storage area should have secondary containment to mitigate the impact of any potential leaks or spills. Containers must be kept tightly closed except when adding waste.
5. Arranging for Professional Disposal: The final step is to arrange for the collection and disposal of the waste by a licensed and reputable hazardous waste disposal service. These professionals are equipped to handle, transport, and dispose of chemical waste in compliance with all regulatory requirements.
Quantitative Data for Disposal Considerations
| Parameter | Typical Guideline/Value | Significance for Disposal |
| Reportable Quantity (RQ) | Varies by regulation (e.g., EPA, DOT) | The amount of a substance that, if released into the environment, must be reported to the appropriate authorities. |
| Container Size Limit | Typically 1-5 gallons for liquid waste in labs | Limits the quantity of waste that can be accumulated in a single container, enhancing safety. |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acute hazardous waste | The maximum amount of hazardous waste that can be stored in a laboratory before it must be moved to a central storage facility. |
| Empty Container Rinsate | Triple rinse with a suitable solvent | The rinsate from cleaning "empty" containers of acutely hazardous waste must be collected and disposed of as hazardous waste. |
Experimental Protocol: Decontamination of Empty Containers
This protocol details the steps for the triple rinsing of containers that previously held this compound, rendering them "empty" according to many regulatory standards.
Objective: To safely decontaminate an empty container of this compound for disposal or reuse.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., acetone, ethanol - consult SDS for compatibility)
-
Designated hazardous waste container for the rinsate
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Perform all rinsing procedures within a certified chemical fume hood.
-
Don the appropriate PPE.
-
Add a small amount of the selected solvent to the empty container, ensuring it contacts all interior surfaces.
-
Securely cap the container and agitate it for at least 30 seconds.
-
Pour the rinsate into the designated hazardous waste container.
-
Repeat steps 3-5 two more times for a total of three rinses.
-
Allow the container to air dry completely in the fume hood.
-
Deface the original label on the container and mark it as "Empty" or "MT."
-
The decontaminated container can now be disposed of as non-hazardous waste or reused, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for 3'-Trifluoromethylisobutyranilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3'-Trifluoromethylisobutyranilide. The following procedural steps are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. It is also considered harmful and dangerous to the environment.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation.[1] |
| Harmful | - | R48/22: Harmful: danger of serious damage to health by prolonged exposure if swallowed.[2] |
| Dangerous for the Environment | - | R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are compliant with relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US). Always inspect gloves for any signs of degradation before use and replace them immediately if they are compromised.[3] |
| Eyes/Face | Safety goggles and face shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations where there is a risk of splashing.[4] |
| Body | Laboratory coat or chemical-resistant gown | A long-sleeved lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashes, a chemical-resistant gown should be worn.[5] |
| Respiratory | Use in a well-ventilated area or with respiratory protection | Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
